2,2-Dimethyl-1,3-dioxolane-4-methanamine
Description
The exact mass of the compound (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOYWCSTHVTLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399553 | |
| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22195-47-7 | |
| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolane-4-methanamine, 2,2-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxolane-4-methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,2-Dimethyl-1,3-dioxolane-4-methanamine, a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical research. We will delve into its chemical and physical properties, safety and handling protocols, and its role in the synthesis of more complex molecules.
Core Chemical Identity
This compound is a heterocyclic compound featuring a dioxolane ring substituted with a methylamine group. The dioxolane ring acts as a protecting group for a diol, which can be strategically removed under acidic conditions. This feature makes it a valuable intermediate in multi-step syntheses.
Molecular Structure:
Caption: Chemical structure of this compound
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for designing experimental setups, purification procedures, and for the safe handling of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | [1][2] |
| Molecular Weight | 131.17 g/mol | [1][2] |
| Boiling Point | 147-148 °C at 14 mmHg | [2] |
| Density | 1.012 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.438 | [2] |
| Purity | Typically ≥97% | [1] |
Spectroscopic Identifiers:
-
InChI: 1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3
-
SMILES: CC1(C)OCC(CN)O1
-
InChI Key: HXOYWCSTHVTLOW-UHFFFAOYSA-N
Synthesis and Reactivity
This compound is typically synthesized from its corresponding alcohol precursor, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as solketal). The synthesis involves the conversion of the primary alcohol to an amine, a common transformation in organic chemistry.
Illustrative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound from solketal.
Applications in Research and Development
The unique structure of this compound makes it a valuable building block in several areas of chemical research, particularly in drug discovery.
-
Chiral Pool Synthesis: The stereochemistry of the starting material, solketal, can be carried through the synthesis, providing access to enantiomerically pure products. This is of paramount importance in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.
-
Pharmaceutical Scaffolds: The dioxolane moiety can be found in various biologically active molecules. This compound serves as a precursor to introduce this scaffold. Research has shown that 1,3-dioxolane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer cells.[3] The amine functionality provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.[3]
-
Agrochemicals: Similar to pharmaceuticals, the development of new agrochemicals often relies on the synthesis of novel chiral molecules. This compound can be used as a starting material for such syntheses.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety.
Hazard Identification:
-
GHS Pictogram: GHS05 (Corrosion)[4]
-
Signal Word: Danger[4]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[4]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Storage and Handling:
-
Storage Class: 8A - Combustible corrosive hazardous materials[4]
-
Incompatible Materials: Keep away from acids and strong oxidizing agents.[5]
-
Storage Conditions: Store in a well-ventilated place. Keep cool.[5] Keep containers tightly closed in a dry and cool place.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use faceshields and goggles.[4]
-
Skin Protection: Wear protective gloves.[4]
-
Respiratory Protection: Use a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[4]
Conclusion
This compound is a commercially available and versatile chemical intermediate with significant applications in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. Its well-defined properties and reactivity, coupled with established safety protocols, make it a valuable tool for researchers and synthetic chemists.
References
- 1. scbt.com [scbt.com]
- 2. (2,2-DIMETHYL-[1,3]-DIOXOLAN-4-YL)-METHYLAMINE CAS#: 22195-47-7 [m.chemicalbook.com]
- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2-ジメチル-1,3-ジオキソラン-4-メタンアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
Introduction: The Significance of a Chiral Building Block
(R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine, a chiral amine derived from the renewable resource glycerol, is a valuable building block in modern organic and medicinal chemistry. Its stereochemically defined structure makes it a crucial intermediate in the asymmetric synthesis of a wide array of pharmaceutical agents and fine chemicals. The inherent chirality, originating from (R)-glycerol, allows for the construction of enantiomerically pure molecules, a critical consideration in drug development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed exploration of the primary synthetic strategies for preparing this important compound, offering field-proven insights and robust protocols for researchers and drug development professionals.
Strategic Approaches to Synthesis: A Dichotomy of Direct and Stepwise Methods
The synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine predominantly commences from the readily available precursor, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-solketal. Two principal synthetic philosophies have emerged for the conversion of the primary alcohol in (R)-solketal to the desired primary amine: a modern, atom-economical direct amination and a classical, robust two-step approach involving activation of the hydroxyl group.
Methodology 1: Direct Ruthenium-Catalyzed Amination via Hydrogen Borrowing
This contemporary approach leverages the "hydrogen borrowing" or "hydrogen autotransfer" concept, providing an efficient and environmentally benign route to amines from alcohols.[1][2] The reaction is catalyzed by a ruthenium complex and proceeds without the need for stoichiometric activating agents or harsh conditions, minimizing waste generation.
Mechanistic Rationale:
The catalytic cycle is initiated by the ruthenium catalyst, which facilitates the dehydrogenation of the primary alcohol of (R)-solketal to form an intermediate aldehyde. This process temporarily "borrows" hydrogen. The aldehyde then undergoes condensation with an amine to form a hemiaminal, which subsequently dehydrates to a Schiff base (imine). The ruthenium hydride species, formed during the initial dehydrogenation, then reduces the imine to the final amine product, thereby returning the "borrowed" hydrogen. This elegant, one-pot process is highly atom-economical, with water being the only byproduct.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Amination of (R)-Solketal [1][2]
-
Materials:
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-solketal)
-
[Ru(p-cymene)Cl₂]₂ (catalyst precursor)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Bis(2-diphenylphosphinophenyl)ether (DPEPhos) (ligand)
-
Amine (e.g., ammonia, primary or secondary amine)
-
Anhydrous toluene or tert-butanol (solvent)
-
Argon (inert gas)
-
-
Procedure:
-
To a microwave vial, add [Ru(p-cymene)Cl₂]₂ (1.25 mol %) and the phosphine ligand (2.5 mol %).
-
Seal the reaction vessel and purge with argon.
-
Add the desired amine (1.2 equivalents) and (R)-solketal (1.0 equivalent).
-
Add the anhydrous solvent (e.g., toluene) via syringe. The reaction can also be performed under solventless conditions.
-
Stir the reaction mixture at room temperature for 5-10 minutes.
-
Heat the reaction mixture to 130 °C for 48 hours under an argon atmosphere.
-
Cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine derivative.
-
Data Presentation: Representative Yields of Ruthenium-Catalyzed Amination
| Amine | Ligand | Solvent | Conversion (%) | Isolated Yield (%) |
| Morpholine | dppf | Toluene | >99 | 92 |
| Piperidine | dppf | Toluene | 85 | 64 |
| Aniline | DPEPhos | Toluene | 98 | 88 |
| Benzylamine | DPEPhos | Toluene | >99 | 91 |
Data sourced from a study on the amination of DL-isopropylideneglycerol.[2]
Logical Workflow: Ruthenium-Catalyzed Direct Amination
Caption: Workflow for the direct amination of (R)-solketal.
Methodology 2: Two-Step Synthesis via a Tosylate Intermediate
This classical and highly reliable method involves the activation of the primary hydroxyl group of (R)-solketal by converting it into a tosylate, which is an excellent leaving group. The subsequent nucleophilic substitution with an amine yields the desired product.
Mechanistic Rationale:
The first step is the tosylation of (R)-solketal, where the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[3] A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct. This reaction proceeds with retention of configuration at the chiral center, as the C-O bond is not broken.
In the second step, the tosylate group is displaced by an amine in a bimolecular nucleophilic substitution (Sₙ2) reaction. The amine acts as the nucleophile, attacking the carbon atom bearing the tosylate group. This reaction proceeds with inversion of configuration at the reaction center; however, since the chiral center of the starting material is not the site of reaction, the overall stereochemistry of the molecule is retained.
Experimental Protocol: Synthesis of (R)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate
-
Materials:
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-solketal)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve (R)-solketal (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5-2.0 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Experimental Protocol: General Procedure for Amination of (R)-Solketal Tosylate
-
Materials:
-
(R)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate
-
Amine (e.g., ammonia, primary or secondary amine)
-
Polar aprotic solvent (e.g., DMF, DMSO) or an alcohol (e.g., ethanol)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
-
Procedure:
-
Dissolve the (R)-solketal tosylate (1.0 equivalent) in a suitable solvent.
-
Add an excess of the desired amine (2-10 equivalents). For simple primary amines, using the amine as the solvent is also an option.
-
Heat the reaction mixture. The temperature and reaction time will vary depending on the nucleophilicity of the amine. For less reactive amines, heating at 80-120 °C may be required. Microwave-assisted heating can significantly reduce reaction times.[4]
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess amine and solvent under reduced pressure.
-
Work up the reaction mixture by partitioning between an organic solvent and water.
-
Purify the crude product by column chromatography or distillation to obtain the target amine.
-
Logical Workflow: Two-Step Synthesis via Tosylate Intermediate
Caption: Two-step synthesis of the target amine via a tosylate intermediate.
Conclusion: A Versatile Chiral Amine at Your Fingertips
The synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine is a well-established and critical transformation for the production of enantiomerically pure compounds. The choice between the direct ruthenium-catalyzed amination and the two-step tosylation-amination sequence will depend on factors such as the availability of the ruthenium catalyst, the desired scale of the reaction, and the nature of the amine to be introduced. The direct amination offers a more elegant and atom-economical approach, while the two-step method provides a robust and often more universally applicable alternative. Both routes, when executed with care, provide reliable access to this invaluable chiral building block, empowering further innovation in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine, also known as (S)-solketalamine, is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its stereodefined structure makes it a crucial intermediate for the synthesis of complex chiral molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine, with a focus on practical, field-proven methodologies. The guide delves into the synthesis of the key precursor, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol ((S)-solketal), and explores three principal pathways for its conversion to the target amine: a two-step tosylation and amination sequence, the Mitsunobu reaction, and a two-step oxidation/reductive amination. Each method is discussed in detail, including reaction mechanisms, experimental protocols, and considerations for optimization and scale-up. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.
Introduction: The Significance of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
Chiral amines are fundamental components of a vast array of biologically active molecules, with their stereochemistry often playing a pivotal role in their pharmacological activity. (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine is a versatile chiral synthon that provides a synthetically accessible source of a stereodefined β-amino alcohol moiety. The dioxolane ring serves as a protecting group for a glycerol backbone, allowing for selective functionalization. The primary amine offers a reactive handle for the introduction of diverse substituents, making it a valuable intermediate in the synthesis of complex chiral ligands, catalysts, and pharmaceutical agents.
Synthesis of the Key Precursor: (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)
The most common and economically viable starting material for the synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine is (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-solketal. This chiral alcohol is readily prepared from the renewable resource glycerol.
Synthesis of (S)-Solketal from (S)-Glycerol
A straightforward and widely used method for the preparation of (S)-solketal is the acid-catalyzed acetalization of (S)-glycerol with acetone. This reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, with acetone serving as both a reactant and the solvent. The reaction is driven to completion by the removal of water, often through azeotropic distillation.
Reaction Scheme:
Figure 1: Synthesis of (S)-Solketal from (S)-Glycerol.
Experimental Protocol: Synthesis of (S)-Solketal
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-glycerol and a 5-fold molar excess of acetone.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.02 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with acetone.
-
Continue the reaction until no more water is collected, typically 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate.
-
Filter the mixture and remove the excess acetone under reduced pressure.
-
The resulting crude (S)-solketal can be purified by vacuum distillation to yield a colorless oil.
| Reagent | Molar Ratio | Key Considerations |
| (S)-Glycerol | 1 | Starting material |
| Acetone | 5 | Reactant and solvent |
| p-TsOH | 0.02 | Acid catalyst |
Table 1: Reagents for the Synthesis of (S)-Solketal.
Synthetic Routes from (S)-Solketal to (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
The conversion of the primary alcohol in (S)-solketal to a primary amine is the crucial transformation in the synthesis of the target molecule. Several reliable methods exist for this conversion, each with its own advantages and disadvantages.
Route 1: Tosylation and Subsequent Amination
This two-step sequence is a classic and robust method for converting an alcohol to an amine. The hydroxyl group is first converted into a good leaving group, a tosylate, which is then displaced by an amine nucleophile.
3.1.1. Step 1: Tosylation of (S)-Solketal
(S)-Solketal is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, to form the corresponding tosylate. The base neutralizes the HCl generated during the reaction.
Reaction Scheme:
Figure 2: Tosylation of (S)-Solketal.
Experimental Protocol: Tosylation of (S)-Solketal
-
Dissolve (S)-solketal in anhydrous pyridine or dichloromethane at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
3.1.2. Step 2: Amination of (S)-Solketal Tosylate
The tosylate is then reacted with a source of ammonia, such as sodium azide followed by reduction, or directly with ammonia in a sealed tube. The reaction with sodium azide is often preferred due to its milder conditions and higher yields. The resulting azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.
Reaction Scheme (via Azide):
Figure 3: Amination of (S)-Solketal Tosylate via Azide Intermediate.
Experimental Protocol: Amination via Azide
-
Dissolve the (S)-solketal tosylate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) and heat the mixture to 80-100 °C for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract the azide product with diethyl ether.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give the crude azide.
-
For the reduction, dissolve the crude azide in anhydrous THF or diethyl ether and cool to 0 °C.
-
Carefully add lithium aluminum hydride (1.5 equivalents) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and wash it with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amine by vacuum distillation to obtain (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine.
| Step | Key Reagents | Typical Yield |
| Tosylation | TsCl, Pyridine | >90% |
| Azidation | NaN3, DMF | 80-90% |
| Reduction | LiAlH4, THF | 85-95% |
Table 2: Reagents and Typical Yields for Route 1.
Route 2: The Mitsunobu Reaction
The Mitsunobu reaction provides a direct, one-pot conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry.[1] For the synthesis of a primary amine, a nitrogen nucleophile such as phthalimide is commonly used, followed by deprotection.
Reaction Scheme:
Figure 4: Mitsunobu Reaction for the Synthesis of (S)-Solketalamine.
Experimental Protocol: Mitsunobu Reaction
-
Dissolve (S)-solketal, phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
-
For deprotection, dissolve the purified N-phthaloyl intermediate in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for several hours.
-
A white precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid.
-
Concentrate the filtrate and dissolve the residue in dilute HCl.
-
Wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired amine. Further purification can be achieved by vacuum distillation.
| Step | Key Reagents | Key Considerations |
| Mitsunobu Coupling | Phthalimide, PPh3, DIAD/DEAD | Inversion of stereochemistry. Byproducts can be challenging to remove. |
| Deprotection | Hydrazine hydrate | Formation of phthalhydrazide precipitate. |
Table 3: Key Reagents and Considerations for Route 2.
Route 3: Oxidation and Reductive Amination
This two-step approach involves the oxidation of the primary alcohol of (S)-solketal to the corresponding aldehyde, followed by reductive amination to form the primary amine.
3.3.1. Step 1: Oxidation of (S)-Solketal to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
A variety of mild oxidation methods can be employed for this transformation, with the Swern oxidation being a common choice due to its high yields and compatibility with a wide range of functional groups.[2]
Figure 6: Reductive Amination to (S)-Solketalamine.
Experimental Protocol: Reductive Amination
-
Dissolve the crude aldehyde in methanol.
-
Add a large excess of ammonium acetate or aqueous ammonia.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding dilute HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purify by vacuum distillation.
| Step | Key Reagents | Typical Yield (over 2 steps) |
| Oxidation | DMSO, (COCl)2, Et3N | 70-85% |
| Reductive Amination | NH4OAc, NaBH3CN |
Table 4: Reagents and Typical Yields for Route 3.
Characterization of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
The identity and purity of the synthesized (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃): Expected signals include two singlets for the diastereotopic methyl groups of the dioxolane ring, multiplets for the dioxolane ring protons, a multiplet for the methine proton, a doublet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons.
-
¹³C NMR (CDCl₃): Expected signals include peaks for the two methyl groups, the quaternary carbon of the acetal, the methylene and methine carbons of the dioxolane ring, and the methylene carbon attached to the nitrogen.
-
FT-IR (neat): Characteristic absorptions should be observed for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum should show the [M+H]⁺ ion corresponding to the molecular weight of the compound (C6H13NO2, MW: 131.17 g/mol ). *[3] Chiral HPLC: The enantiomeric purity of the final product should be assessed using a suitable chiral stationary phase to ensure that no racemization has occurred during the synthesis.
[4]### 5. Safety Considerations
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with acids and heavy metals.
-
Lithium aluminum hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere.
-
Swern oxidation reagents (oxalyl chloride, DMSO): Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with appropriate PPE in a fume hood.
Conclusion
The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine can be effectively achieved from the readily available precursor (S)-solketal through several reliable synthetic routes. The choice of a particular method will depend on factors such as the scale of the reaction, the availability of reagents, and the desired purity of the final product. The tosylation/amination route is a robust and high-yielding method, while the Mitsunobu reaction offers a more direct conversion, albeit with potentially challenging purification. The oxidation/reductive amination sequence provides a viable alternative. Careful execution of the experimental procedures and adherence to safety protocols are essential for the successful and safe synthesis of this valuable chiral building block.
References
A Senior Application Scientist's Guide to the Spectroscopic Profile of 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Introduction
In the landscape of synthetic chemistry and drug development, chiral building blocks are of paramount importance. 2,2-Dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7) represents a valuable such scaffold, derived from glycerol and featuring a protected diol and a primary amine.[1][2] This structure makes it an excellent starting material for the synthesis of more complex chiral molecules. Despite its utility, a comprehensive, publicly available repository of its spectroscopic data is surprisingly sparse.
This guide is designed for researchers, scientists, and drug development professionals who may synthesize or utilize this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a predictive and interpretive framework. In the absence of published experimental spectra, this document leverages foundational spectroscopic principles and comparative data from its immediate precursor, 2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal), to construct a reliable, predicted spectroscopic profile. This approach empowers researchers to confidently identify and characterize this molecule in their own laboratories.
Molecular Structure and Predicted Spectroscopic Behavior
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Key features of this compound include:
-
A Dioxolane Ring: A five-membered ring containing two oxygen atoms.
-
An Isopropylidene Group: Two methyl groups attached to the C2 of the dioxolane ring, serving as a protecting group for the glycerol-derived diol.
-
A Chiral Center: The C4 of the dioxolane ring is a stereocenter.
-
A Primary Aminomethyl Group: A -CH₂NH₂ group attached to the chiral C4, which is the key differentiator from its alcohol precursor.
Each of these features gives rise to distinct signals in NMR, IR, and Mass Spectrometry, allowing for unambiguous structural confirmation.
References
A Comprehensive Technical Guide to (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: This guide provides an in-depth technical overview of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, a versatile chiral building block crucial in pharmaceutical and chemical synthesis. We will explore its structural characteristics, physicochemical properties, common synthetic routes with mechanistic insights, and its significant applications in drug development. This document is intended for researchers, chemists, and professionals in the field of drug discovery who require a detailed understanding of this compound's utility and handling.
Nomenclature and Structural Elucidation
The foundational step in understanding any chemical entity is the precise definition of its name and structure. (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a chiral amine that serves as a valuable synthon for introducing a protected glycerol moiety into a larger molecule.
IUPAC Name: The systematically assigned IUPAC name for this compound is (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine .
Common Synonyms: It is also known by several other names in commercial and research contexts, including:
-
4-Aminomethyl-2,2-dimethyl-1,3-dioxolane
-
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
-
3-Amino-1,2-propanediol acetonide
Chemical Structure: The molecule features a five-membered dioxolane ring, which is a cyclic ketal formed from glycerol and acetone. This ketal group serves as a robust protecting group for the 1,2-diol of the glycerol backbone. A primary aminomethyl group (-CH₂NH₂) is attached at the C4 position of the ring.
The C4 position is a stereocenter, meaning the compound exists as two non-superimposable mirror images or enantiomers:
-
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
-
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine[1]
The availability of enantiomerically pure forms is critical for its application in asymmetric synthesis, where precise control of stereochemistry is paramount for achieving desired biological activity in drug candidates.
Structural Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 22195-47-7 (for racemic mixture)[2][3] |
| Molecular Formula | C₆H₁₃NO₂[2][3] |
| Molecular Weight | 131.17 g/mol [2][3] |
| SMILES String | CC1(C)OCC(CN)O1 |
| InChI Key | HXOYWCSTHVTLOW-UHFFFAOYSA-N (for racemic mixture) |
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its proper handling, reaction setup, and purification. The data below has been compiled from various chemical suppliers and databases.
Quantitative Data Summary:
| Property | Value | Source |
|---|---|---|
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 147-148 °C at 14 mmHg | [2] |
| Density | 1.012 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.438 |[2] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine originates from glycerol, a readily available and inexpensive starting material. The synthetic strategy hinges on two key transformations: diol protection followed by functional group interconversion of the remaining primary alcohol.
Causality Behind the Synthetic Strategy: The primary challenge in selectively modifying one hydroxyl group in glycerol is the similar reactivity of its primary and secondary hydroxyls. The formation of the 2,2-dimethyl-1,3-dioxolane (also known as an acetonide or isopropylidene ketal) is a cornerstone of polyol chemistry. This strategy selectively protects the adjacent C1 and C2 hydroxyls, leaving the C3 primary hydroxyl free for further chemical modification. This ketal is stable under basic and nucleophilic conditions, making it an ideal protecting group for subsequent steps.
The conversion of the resulting primary alcohol, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (also known as Solketal), to the target amine can be achieved through several reliable methods, most commonly involving an azide intermediate.
Caption: General synthetic workflow from Glycerol.
Step-by-Step Methodology:
-
Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction establishes the crucial dioxolane ring structure.
-
Activation of the Primary Alcohol: The free primary hydroxyl group of the intermediate is a poor leaving group. It is typically "activated" by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This converts the -OH into a good leaving group.
-
Nucleophilic Substitution with Azide: The activated intermediate is then treated with sodium azide (NaN₃). The azide ion acts as a potent nucleophile, displacing the tosylate or mesylate group via an Sₙ2 reaction to yield an azide intermediate. This step is highly efficient and introduces the nitrogen atom.
-
Reduction of the Azide: The terminal azide group is finally reduced to the primary amine. This can be accomplished through various methods, including catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred as it involves milder conditions and simpler workup procedures.
Applications in Pharmaceutical Research and Development
The value of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine lies in its identity as a chiral pool synthon. It provides a stereochemically defined three-carbon unit that can be incorporated into complex target molecules.
Role as a Chiral Building Block: In drug development, the three-dimensional arrangement of atoms is often as important as the chemical composition. This compound allows for the direct introduction of a chiral fragment derived from glycerol. This is particularly useful in the synthesis of beta-lactam antibiotics and antiviral agents. For example, a similar protected glyceraldehyde derivative is a key starting material for synthesizing azetidinone rings, the core structure of carbapenem antibiotics.[5]
Caption: Application as a versatile chiral building block.
Modulation of Multidrug Resistance (MDR): Research has shown that the 1,3-dioxolane scaffold itself can be a component of molecules designed to combat multidrug resistance in cancer cells.[6] While the subject amine is a building block, derivatives containing this core have been synthesized and investigated as P-glycoprotein (p-gp) modulators.[6] These modulators can help resensitize cancer cells to standard chemotherapeutic agents, highlighting a potential application space for novel structures derived from this amine.[6]
Experimental Protocol: A Representative Amide Coupling Reaction
To illustrate the practical use of (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine, the following is a representative, self-validating protocol for an amide coupling reaction with a generic carboxylic acid using EDC/HOBt coupling agents.
Objective: To synthesize N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)benzamide.
Materials:
-
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
-
Benzoic Acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reactant Setup (Inert Atmosphere): To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol, 1.0 equiv) and HOBt (153 mg, 1.0 mmol, 1.0 equiv). Rationale: HOBt is added to suppress racemization and improve the efficiency of the EDC coupling.
-
Solvent Addition: Add anhydrous DCM (10 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Activator Addition: Add EDC·HCl (211 mg, 1.1 mmol, 1.1 equiv) to the solution. Stir for 15 minutes at room temperature. Rationale: EDC is the carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
-
Amine and Base Addition: In a separate vial, dissolve (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (131 mg, 1.0 mmol, 1.0 equiv) in 2 mL of DCM. Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (0.35 mL, 2.0 mmol, 2.0 equiv). Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt proton, driving the reaction forward.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 50:50 mixture of ethyl acetate and hexanes. Self-Validation Check: The disappearance of the starting amine spot and the appearance of a new, higher Rf product spot indicates a successful reaction.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with 20 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 15 mL of saturated NaHCO₃ solution, and 15 mL of brine. Rationale: The NaHCO₃ wash removes unreacted benzoic acid and HOBt. The brine wash helps to remove water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure amide product.
Safety, Handling, and Storage
Proper safety precautions are mandatory when handling (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine.
Hazard Identification:
-
Flammability: The compound is a flammable liquid and vapor.[7] Keep away from open flames, sparks, and hot surfaces.[7][8]
-
Irritation: Causes skin irritation and serious eye irritation.[7][9]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9][10]
-
Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately and thoroughly with water.[9][11]
-
Use explosion-proof electrical and lighting equipment.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[10]
References
- 1. (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (2,2-DIMETHYL-[1,3]-DIOXOLAN-4-YL)-METHYLAMINE CAS#: 22195-47-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2,2-Dimethyl-1,3-dioxolane-4-methanol | 100-79-8 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Chemical Compatibility of 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Introduction
2,2-Dimethyl-1,3-dioxolane-4-methanamine, a chiral building block vital in pharmaceutical synthesis and drug development, possesses a unique molecular architecture combining a primary amine and a cyclic acetal (dioxolane). This structure dictates its reactivity and, consequently, its compatibility with a wide range of chemical entities and materials. Understanding these interactions is paramount for researchers and drug development professionals to ensure the integrity of their experiments, the stability of their products, and the safety of their laboratory environment. This guide provides a comprehensive analysis of the chemical compatibility of this compound, grounded in its chemical principles and supported by established testing protocols.
I. General Stability and Storage
This compound is a combustible liquid and should be stored in a cool, well-ventilated area, away from heat, sparks, and open flames.[1][2] It is crucial to keep containers tightly closed to prevent exposure to atmospheric moisture and carbon dioxide, which can react with the primary amine. For long-term storage, refrigeration is often recommended.[2]
II. Chemical Incompatibilities: A Mechanistic Perspective
The chemical reactivity of this compound is primarily governed by its two functional groups: the primary amine and the dioxolane ring (an acetal).
A. Incompatibility with Acids
The dioxolane ring is susceptible to hydrolysis under acidic conditions.[3][4] The presence of an acid catalyst facilitates the cleavage of the acetal, leading to the opening of the dioxolane ring and the formation of a diol and acetone. This degradation pathway compromises the structural integrity of the molecule.
Mechanism of Acid-Catalyzed Hydrolysis of the Dioxolane Ring
Caption: Acid-catalyzed hydrolysis of the dioxolane ring.
The primary amine group, being basic, will readily react with acids to form the corresponding ammonium salt. This acid-base reaction is exothermic and can be vigorous with strong acids.
B. Incompatibility with Oxidizing Agents
Strong oxidizing agents can lead to violent reactions.[5] The primary amine group is susceptible to oxidation, which can result in the formation of various products depending on the strength of the oxidizing agent.[5] Milder oxidation may lead to nitroso or nitro compounds, while stronger oxidation can potentially cleave the molecule.[5]
C. Stability with Bases
Acetals are generally stable in neutral to strongly basic environments.[3][6] Therefore, this compound is expected to be compatible with common laboratory bases such as sodium hydroxide and potassium carbonate under typical conditions.
III. Chemical Compatibility Summary
The following table summarizes the expected compatibility of this compound with various classes of chemicals.
| Chemical Class | Compatibility | Rationale |
| Acids (Strong) | Not Recommended | Acid-catalyzed hydrolysis of the dioxolane ring and vigorous acid-base reaction with the amine group. |
| Acids (Weak) | Limited | Potential for slow hydrolysis of the dioxolane ring and salt formation. Testing is recommended. |
| Bases (Strong & Weak) | Good | The acetal and amine functional groups are generally stable in basic conditions. |
| Oxidizing Agents (Strong) | Not Recommended | Potential for violent reaction and oxidation of the primary amine group.[5] |
| Reducing Agents | Good | The functional groups are generally stable towards common reducing agents (e.g., NaBH4, LiAlH4). |
| Alcohols (e.g., Methanol, Ethanol) | Good | Generally used as solvents for reactions involving similar compounds. |
| Ketones (e.g., Acetone) | Good | Generally compatible as a solvent. |
| Halogenated Solvents (e.g., Dichloromethane) | Good | Commonly used as a solvent for reactions involving amines and acetals. |
| Aromatic Hydrocarbons (e.g., Toluene) | Good | Generally compatible as a solvent. |
IV. Material Compatibility
The selection of appropriate storage and handling materials is critical. The following table provides a general guideline for material compatibility based on the known resistance of amines and dioxolanes. It is important to note that these are general recommendations, and specific testing is advised for critical applications.[7]
| Material | Compatibility | Notes |
| Plastics | ||
| High-Density Polyethylene (HDPE) | Good | Generally good resistance to amines. |
| Polypropylene (PP) | Good | Generally good resistance to amines. |
| Polytetrafluoroethylene (PTFE) | Excellent | Excellent chemical resistance to a wide range of chemicals. |
| Polyvinyl Chloride (PVC) | Limited | May be susceptible to attack by amines. Testing is recommended. |
| Elastomers | ||
| Buna-N (Nitrile) | Limited to Poor | Amines can cause swelling and degradation.[8] |
| Viton® (FKM) | Good | Generally good resistance to amines. |
| EPDM | Poor | Not recommended for use with amines.[8] |
| Metals | ||
| Stainless Steel (304, 316) | Excellent | Widely used for handling and storing amines. |
| Aluminum | Good | Generally compatible, but strong amines can be corrosive. |
| Carbon Steel | Fair | May be subject to corrosion, especially in the presence of water. |
V. Experimental Protocol for Chemical Compatibility Testing
To ensure the integrity of a process, a self-validating system for testing chemical compatibility is essential. The following protocol is a guideline based on ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents".[9]
A. Objective
To determine the compatibility of this compound with a specific material under defined conditions.
B. Materials
-
This compound
-
Test specimens of the material (e.g., plastic coupons, O-rings) with known dimensions and weight.
-
Inert, sealable containers (e.g., glass vials with PTFE-lined caps).
-
Analytical balance.
-
Calipers or other dimensional measurement tools.
-
Controlled temperature environment (e.g., oven, incubator).
C. Methodology
-
Initial Measurements: Accurately weigh and measure the dimensions of at least three test specimens of the material.
-
Exposure: Place each specimen in a separate, labeled container. Add a sufficient volume of this compound to completely immerse the specimen.
-
Sealing and Incubation: Securely seal the containers and place them in a controlled temperature environment that simulates the intended use conditions.
-
Exposure Duration: Maintain the exposure for a predetermined period (e.g., 24 hours, 7 days, 30 days).
-
Post-Exposure Analysis:
-
Carefully remove the specimens from the containers.
-
Gently clean the surface with a compatible solvent (if necessary) and allow them to dry completely.
-
Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.
-
Accurately re-weigh and re-measure the dimensions of the specimens.
-
-
Data Analysis: Calculate the percentage change in weight and dimensions. Compare the pre- and post-exposure data.
-
Interpretation: A significant change in weight, dimensions, or visual appearance indicates incompatibility.
Workflow for Chemical Compatibility Testing
Caption: Experimental workflow for material compatibility testing.
VI. Conclusion
The chemical compatibility of this compound is a critical consideration for its safe and effective use. Its primary amine and dioxolane functional groups render it incompatible with strong acids and oxidizing agents. While generally stable in basic conditions and compatible with many common laboratory solvents, careful selection of materials for handling and storage is essential. For critical applications, a systematic experimental evaluation of compatibility is strongly recommended to ensure the reliability and safety of experimental and manufacturing processes.
References
- 1. store.astm.org [store.astm.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. (PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl [research.amanote.com]
- 8. rubber-group.com [rubber-group.com]
- 9. Chemical Compatibility ASTM D543 [intertek.com]
A Technical Guide to the Commercial Sourcing and Quality Verification of Enantiopure 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Introduction: The Strategic Value of a Chiral Synthon
In the landscape of modern pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for achieving desired efficacy and safety profiles. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of biologically active molecules.[1] Among these, the enantiomers of 2,2-Dimethyl-1,3-dioxolane-4-methanamine serve as versatile chiral building blocks. Derived from the readily available "chiral pool" synthons (R)- and (S)-glycerol, these compounds offer a protected 1,2-diol functionality alongside a primary amine, providing a robust handle for a multitude of synthetic transformations.
This guide provides an in-depth technical overview for researchers, process chemists, and sourcing specialists on the commercial availability of enantiopure (R)- and (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine. We will delve into sourcing from key suppliers, outline critical quality control protocols for verifying enantiomeric purity, and provide context on its synthetic origins to inform impurity profiling.
Nomenclature, Stereochemistry, and Identification
The core structure consists of a glycerol backbone protected as an acetonide (isopropylidene ketal), with the primary alcohol function having been converted to a primary amine. The stereochemistry is determined by the configuration at the C4 position of the dioxolane ring.
-
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanamine: The (S)-enantiomer, often derived from D-mannitol or (S)-glyceraldehyde.
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanamine: The (R)-enantiomer, typically derived from L-ascorbic acid or (R)-glyceraldehyde.
-
(Rac)-2,2-Dimethyl-1,3-dioxolane-4-methanamine: The racemic mixture.
Key Identifiers:
-
Molecular Formula: C₆H₁₃NO₂[2]
-
Molecular Weight: 131.17 g/mol [2]
-
CAS Number (Racemic): 22195-47-7[2]
While specific CAS numbers for the individual enantiomers are less consistently used across all suppliers, they are often tracked by MDL numbers. For instance, the (S)-enantiomer is associated with MDL number MFCD03095390. It is imperative to cross-reference the supplier's product number and Certificate of Analysis (CoA) with the desired stereochemistry.
Commercial Availability and Supplier Overview
The enantiopure forms of this compound are available from several major chemical suppliers, though they are sometimes listed under research-grade or "by request" categories. The racemic mixture is more common and typically available at a lower price point. The direct precursors, (R)- and (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (R)- and (S)-Solketal), are widely available in high purity and are often purchased for in-house conversion to the amine.[3][4][5][6]
| Supplier | Product Name Example | CAS Number | Typical Stated Purity | Available Quantities |
| Sigma-Aldrich (Merck) | This compound | 22195-47-7 (Racemic)[7] | 97% (Racemic)[7] | Grams to Kilograms |
| (S)-(+)-(2,2-dimethyl-[3][8]-dioxolan-4-yl)-methylamine | N/A (MDL: MFCD03095390) | Research Grade (Purity not specified) | Research Quantities | |
| Santa Cruz Biotechnology | This compound | 22195-47-7 (Racemic)[2] | 97%[2] | Grams |
| TCI Chemicals | (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Precursor) | 22323-82-6[9] | >98.0% (GC), >98% ee | Grams to Kilograms |
| Chem-Impex | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Precursor) | 14347-78-5[4] | ≥ 99% (GC, Chiral Purity)[4] | Grams to Kilograms |
| Apollo Scientific | (4S)-(+)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane (Precursor) | 22323-82-6[10] | High Purity | Grams to Kilograms |
Note: This table is illustrative. Availability and specifications are subject to change and should always be confirmed with the supplier.
Synthetic Context and Potential Impurities
Understanding the synthetic route is crucial for anticipating potential impurities. The most common and economically viable pathway to the enantiopure amines starts from the corresponding enantiopure alcohol, Solketal.
Caption: Common synthetic route from (S)-Glycerol to the target amine.
Causality and Impurity Profile:
-
Starting Material Purity: The enantiomeric excess (e.e.) of the final amine is fundamentally limited by the e.e. of the Solketal precursor. Any (R)-Solketal in the (S)-Solketal starting material will be carried through to yield the undesired (R)-amine enantiomer.
-
Activation Step: Incomplete reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) can leave residual Solketal.
-
Substitution/Reduction: The two-step azide displacement and subsequent reduction is a robust method (Staudinger or hydrogenation). Incomplete reduction could leave trace amounts of the corresponding azide intermediate. Alternative direct amination routes may have different side products.
-
Deprotection: The acetonide is stable to many conditions but can be cleaved under strong acidic conditions, potentially leading to glycerol-derived impurities.
Quality Control: A Self-Validating Workflow
For applications in drug development, simply trusting a supplier's label is insufficient. A robust internal quality control (QC) process is mandatory. This workflow ensures that the material meets the stringent requirements for identity, chemical purity, and, most critically, enantiomeric purity.
Caption: A logical workflow for the quality control of incoming chiral amines.
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol describes a general method for separating the (R) and (S) enantiomers of this compound. The development of chiral separation methods is essential to determine the purity of enantiomers.[11] HPLC with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[12]
1. Principle & Rationale: The CSP creates a chiral environment. The two enantiomers form transient, diastereomeric complexes with the stationary phase, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification. Cyclodextrin-based columns are often effective for separating chiral amines.[13]
2. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase Column: e.g., CHIRALPAK® IA or a similar cyclodextrin-based column (e.g., Astec® CHIROBIOTIC™ V).
-
Mobile Phase: HPLC-grade Hexane, Isopropanol (IPA), and a suitable amine modifier like Diethylamine (DEA).
-
Sample: (Rac)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (for method development), and the enantiopure sample to be tested.
-
Class A volumetric flasks and pipettes.
3. Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v).
-
Add Diethylamine to a final concentration of 0.1%. The amine modifier is critical for achieving good peak shape and preventing tailing of the basic analyte.
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
-
Standard and Sample Preparation:
-
Racemic Standard (for peak identification): Prepare a solution of the racemic amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Test Sample: Accurately prepare a solution of the enantiopure amine sample in the mobile phase at the same concentration (1 mg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:IPA:DEA (90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard. Identify the retention times for the two enantiomers.
-
Inject the test sample.
-
Integrate the peak areas for both the major enantiomer (A_major) and the minor, undesired enantiomer (A_minor).
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
4. System Validation: The resolution between the two enantiomeric peaks in the racemic standard injection should be greater than 1.5 to ensure accurate quantification. The limit of quantification (LOQ) for the minor enantiomer should be established to define the reporting threshold.
Conclusion
Enantiopure this compound is a valuable chiral building block, but its effective use is entirely dependent on its stereochemical purity. While it is commercially available from specialized suppliers, researchers and drug development professionals must exercise due diligence. Sourcing often involves procuring the high-purity alcohol precursor for in-house synthesis or placing custom orders for the amine itself. In all cases, a rigorous, in-house QC workflow, centered around a validated chiral chromatography method, is not just recommended—it is essential for ensuring the integrity of the synthetic process and the quality of the final product. This self-validating approach underpins the principles of modern, quality-driven pharmaceutical development.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. scbt.com [scbt.com]
- 3. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (R)-(-)-甘油醇缩丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 9. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 | TCI AMERICA [tcichemicals.com]
- 10. 22323-82-6 Cas No. | (4S)-(+)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane | Apollo [store.apolloscientific.co.uk]
- 11. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Technical Guide to 2,2-Dimethyl-1,3-dioxolane-4-methanamine: A Chiral Building Block for Pharmaceutical Development
Abstract
This technical guide provides an in-depth analysis of 2,2-dimethyl-1,3-dioxolane-4-methanamine, a chiral aminomethyl dioxolane that serves as a pivotal building block in modern synthetic chemistry. With its inherent chirality derived from glycerol, this compound offers a versatile platform for the stereocontrolled synthesis of complex molecular architectures, particularly within the pharmaceutical industry. This document details its core physicochemical properties, provides a validated, step-by-step synthesis protocol from its common precursor, (S)-Solketal, and explores its application in the development of chiral amine-containing drugs. The causality behind key experimental choices and the strategic importance of its structural features are emphasized to provide researchers and drug development professionals with actionable, field-proven insights.
Core Compound Analysis: Physicochemical and Structural Properties
This compound is a chiral primary amine built upon a protected glycerol backbone. The presence of the isopropylidene ketal (acetonide) group at the 1,2-positions of the original glycerol structure serves two critical functions: it protects the diol from unwanted reactions and imparts conformational rigidity, which is essential for stereocontrolled transformations at the C4 position.[1]
The specific enantiomer, whether (R) or (S), is determined by the chirality of the starting material, typically (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (commonly known as Solketal). This chiral integrity is paramount, as the biological activity of many pharmaceuticals is dependent on a single enantiomer.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| CAS Number | 22195-47-7 (racemic) | [3] |
| 103883-30-3 ((R)-enantiomer) | ||
| Appearance | Solid (enantiomer) | [4] |
| Density | 1.012 g/mL at 25 °C (lit.) | [3] |
| Boiling Point | 147-148 °C at 14 mmHg (lit.) | [3] |
| Refractive Index | n20/D 1.438 (lit.) | [3] |
| SMILES String | CC1(C)OCC(CN)O1 (racemic) | [3] |
| CC1(OC--INVALID-LINK--CN)C ((S)-enantiomer) | [4] |
Stereoselective Synthesis: From Precursor to Final Amine
The most efficient and common pathway to synthesize enantiomerically pure this compound begins with the commercially available chiral alcohol, Solketal. The synthesis is a robust, three-step process that involves the activation of the primary alcohol, nucleophilic substitution to introduce the nitrogen moiety, and subsequent reduction to the desired primary amine. This sequence ensures the retention of the critical stereocenter at the C4 position.
Caption: Overall workflow for the synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine.
Causality Behind the Synthetic Strategy
-
Step 1: Activation of the Hydroxyl Group. A primary alcohol's hydroxyl group (-OH) is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species. Tosylation, using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, transforms the -OH into a tosylate (-OTs). The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group.[1]
-
Step 2: Introduction of Nitrogen via Azide Substitution. The introduction of nitrogen is achieved via an SN2 reaction. Sodium azide (NaN₃) is an effective nucleophile for this purpose. The reaction proceeds with a complete inversion of stereochemistry at the reaction center. Therefore, starting with (S)-Solketal yields the (R)-azide intermediate. Using an azide is strategically advantageous over direct amination because azides are not basic, which prevents competing elimination reactions, and they are easily and cleanly reduced to primary amines in the final step.[5][6]
-
Step 3: Reduction of the Azide. The azide group is selectively reduced to a primary amine (-NH₂) using standard reduction methods. A common and effective method is catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is high-yielding and the by-product is simply nitrogen gas, which simplifies purification.
Detailed Experimental Protocol: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
This protocol outlines the conversion starting from (S)-2,2-dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal).
Step 1: Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methyl-4-toluenesulfonate
-
In a three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve (S)-Solketal (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by slowly adding cold water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of (R)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane
-
Dissolve the crude tosylate from Step 1 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the azide intermediate. Caution: Organic azides can be explosive and should be handled with care.
Step 3: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
-
Dissolve the azide intermediate from Step 2 (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (1 atm) with vigorous stirring.
-
Stir the reaction at room temperature for 6-12 hours until TLC or GC-MS analysis confirms the disappearance of the azide.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to yield the final product, (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine.
Application in Pharmaceutical Synthesis: A Gateway to Chiral Amines
Chiral amines are a cornerstone of medicinal chemistry, present in a vast number of active pharmaceutical ingredients (APIs).[7][8] Molecules such as the anti-diabetic drug Sitagliptin and the antihypertensive β-blocker class of drugs rely on specific amine stereochemistry for their therapeutic efficacy.[7]
This compound serves as a valuable chiral synthon—a building block that introduces a pre-defined stereocenter into a larger molecule.
Caption: Role of the target amine as an intermediate in drug development.
The strategic value lies in its structure:
-
Chiral Handle: The amine provides a nucleophilic site for coupling with other molecular fragments (e.g., via reductive amination, amide bond formation, or substitution reactions).
-
Protected Diol: After the amine has been incorporated into the target structure, the isopropylidene protecting group can be readily removed under mild acidic conditions to reveal the 1,2-diol. This diol can be a key pharmacophore itself or a handle for further functionalization. This strategy is central to the synthesis of aryloxypropanolamines, a class of β-adrenergic blockers.[1]
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. NMR spectroscopy is particularly informative.
Table 2: Expected 1H and 13C NMR Data (CDCl₃, values are approximate)
| 1H NMR | Assignment | 13C NMR | Assignment |
| ~4.15 ppm (m, 1H) | -OCH- | ~109.5 ppm | C(CH₃)₂ |
| ~4.00 ppm (dd, 1H) | -OCH₂- | ~76.0 ppm | -OCH- |
| ~3.70 ppm (dd, 1H) | -OCH₂- | ~68.0 ppm | -OCH₂- |
| ~2.80 ppm (m, 2H) | -CH₂NH₂ | ~45.0 ppm | -CH₂NH₂ |
| ~1.50 ppm (s, 2H) | -NH₂ | ~26.8 ppm | -C(CH₃)₂ |
| 1.42 ppm (s, 3H) | -CH₃ | ~25.5 ppm | -C(CH₃)₂ |
| 1.35 ppm (s, 3H) | -CH₃ |
Note: NMR data for the direct precursor, Solketal, and related dioxolane structures are well-documented.[9][10] The values presented here are predicted based on established chemical shift principles.
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[11] Standard laboratory personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood. It is also classified as a combustible liquid.[3]
Conclusion
This compound is more than a simple chemical reagent; it is a key enabler in the stereoselective synthesis of high-value molecules. By leveraging the natural chirality of glycerol, it provides a cost-effective and reliable route to enantiomerically pure amine synthons. The robust synthesis protocol, coupled with the strategic utility of its protected diol functionality, cements its role as an indispensable tool for researchers and professionals in the field of drug discovery and development. Understanding the causality behind its synthesis and application allows for its effective deployment in the creation of next-generation therapeutics.
References
- 1. preprints.org [preprints.org]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. vapourtec.com [vapourtec.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,2-Dimethyl-1,3-dioxolane-4-methanol(100-79-8) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Literature review of 2,2-Dimethyl-1,3-dioxolane-4-methanamine applications
An In-Depth Technical Guide to the Applications of 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Authored by a Senior Application Scientist
Foreword: Unveiling a Versatile Chiral Building Block
In the landscape of modern organic synthesis and drug discovery, the demand for enantiomerically pure compounds is relentless. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making stereochemical control a paramount concern. Within the chemist's toolkit, a class of molecules known as "chiral building blocks" offers an efficient and elegant solution. These are readily available, optically pure molecules that serve as starting scaffolds, allowing their inherent chirality to be transferred to more complex targets.
This guide focuses on one such invaluable reagent: This compound . Derived from glycerol, a renewable and inexpensive chiral pool, this compound provides a robust platform for a multitude of synthetic transformations. The strategic placement of a primary amine on a protected glycerol backbone makes it a cornerstone for asymmetric synthesis, particularly in the development of novel pharmaceuticals and specialized ligands. This document will explore the core applications of this molecule, delving into the causality behind its utility and providing practical insights for researchers in the field.
Molecular Profile and Strategic Advantages
This compound, often referred to as solketalamine, exists as two enantiomers, (R) and (S), which are typically derived from the corresponding enantiomers of glycerol. Its structure is deceptively simple, yet it harbors several features that make it a powerful synthetic tool.
Methodological & Application
The Solketal Amine Auxiliary: A Comprehensive Guide to Asymmetric Synthesis with 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Introduction: A Versatile Chiral Building Block
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and versatile chiral auxiliaries is perpetual. Among the arsenal available to the modern synthetic chemist, (R)- and (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine, often derived from the chiral pool (D- and L-serine respectively), stand out as powerful stereodirecting agents. This guide provides an in-depth exploration of the applications and protocols for this chiral amine, a cornerstone in the stereoselective synthesis of complex molecules, particularly chiral amino alcohols and their derivatives. While its precursor, Garner's aldehyde, has been extensively reviewed for its utility in constructing amino alcohol frameworks, this note will focus on the direct application of the amine as a chiral auxiliary, providing detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.
Core Principles: The Dioxolane Moiety as a Stereocontrol Element
The efficacy of 2,2-Dimethyl-1,3-dioxolane-4-methanamine as a chiral auxiliary is rooted in the rigid, sterically defined environment created by the dioxolane ring. This five-membered ring, with its bulky gem-dimethyl group, effectively shields one face of a reactive intermediate, such as an imine, directing the approach of a nucleophile to the less hindered face. This principle of steric hindrance is fundamental to achieving high diastereoselectivity in a variety of carbon-carbon and carbon-hydride bond-forming reactions.
Application I: Diastereoselective Synthesis of Chiral Amines via Imine Alkylation
A primary application of this compound is in the diastereoselective alkylation of imines. By condensing the chiral amine with an aldehyde, a chiral imine is formed. The subsequent nucleophilic addition to the C=N bond is highly stereocontrolled, leading to the formation of a new chiral center with a predictable configuration.
Mechanistic Insight: A Model for Stereochemical Outcome
The stereochemical outcome of the nucleophilic addition to imines derived from this compound can be rationalized by considering the conformational bias of the chiral imine. The bulky dioxolane group orients itself to minimize steric interactions, thereby exposing one face of the imine to nucleophilic attack.
Caption: Workflow for diastereoselective amine synthesis.
Protocol: One-Pot Diastereoselective Alkylation of an Aldehyde using an Aniline and Triethylborane (Analogous System)
Materials:
-
(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
-
p-Methoxyaniline
-
Triethylborane (1 M solution in hexane)
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (1 mmol) and p-methoxyaniline (1 mmol, 123 mg) in anhydrous dichloromethane, add a 1 M solution of triethylborane in hexane (3 mL, 3 mmol).[1]
-
Stir the reaction mixture at 20 °C for 45 minutes.[1]
-
Monitor the reaction by TLC until completion.
-
Upon completion, concentrate the reaction mixture to dryness under vacuum.[1]
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired chiral amine.
Expected Outcome: This procedure is reported to yield the corresponding chiral amine in 70% yield with a diastereomeric ratio of 84:16.[1]
| Aldehyde Substrate | Amine Substrate | Alkylating Agent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | p-Methoxyaniline | Triethylborane | 70 | 84:16 | [1] |
| (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | p-Fluoroaniline | Triethylborane | 65 | 85:15 | [1] |
Application II: Synthesis of Chiral Ligands for Asymmetric Catalysis
The chiral backbone of this compound is an excellent scaffold for the synthesis of chiral ligands for asymmetric catalysis. The amine functionality provides a convenient handle for the introduction of coordinating groups such as phosphines or other nitrogen-containing heterocycles. These ligands can then be used to generate transition metal complexes that catalyze a wide range of enantioselective transformations.
Synthetic Strategy for Chiral Diamine Ligands
A common strategy involves the derivatization of the corresponding bis(aminomethyl)dioxolane, which can be synthesized from diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. This approach allows for the creation of C2-symmetric ligands, which are often highly effective in asymmetric catalysis.
Caption: Synthesis of chiral diamine ligands.
Protocol: Synthesis of (4S,5S)-2,2-dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane
This protocol describes the synthesis of a chiral diamine ligand from the corresponding dicarboxylate.
Materials:
-
Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
-
Methylamine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
Procedure:
Step 1: Amidation
-
React diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate with an excess of methylamine in a suitable solvent.
-
Monitor the reaction until completion.
-
Isolate the resulting dicarboxamide.
Step 2: Reduction
-
Carefully add the dicarboxamide to a suspension of lithium aluminum hydride in an anhydrous etheral solvent (e.g., diethyl ether or THF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction carefully with water and a sodium hydroxide solution.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product to obtain (4S,5S)-2,2-dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane.
Troubleshooting and Considerations
-
Moisture Sensitivity: Many of the reagents used in these protocols, particularly organometallics and hydrides, are highly sensitive to moisture. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Stereochemical Integrity: Care must be taken to avoid conditions that could lead to epimerization of the chiral center. This is particularly important when using strong bases or elevated temperatures.
-
Auxiliary Removal: The final step in many asymmetric syntheses involving a chiral auxiliary is its removal. The choice of cleavage conditions depends on the nature of the bond connecting the auxiliary to the product and should be chosen to avoid racemization of the desired product.
Conclusion
This compound and its derivatives are valuable and versatile tools in the field of asymmetric synthesis. The rigid chiral scaffold provided by the dioxolane ring allows for a high degree of stereocontrol in a variety of chemical transformations. The protocols and principles outlined in this guide provide a foundation for researchers to utilize this powerful chiral auxiliary in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications. Further exploration into the development of new reactions and ligands based on this scaffold will undoubtedly continue to expand its utility in modern organic chemistry.
References
Application Note: (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine as a Glycerol-Derived Chiral Auxiliary for Asymmetric Aldol Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: The aldol reaction is a fundamental tool for carbon-carbon bond formation, and its asymmetric variant is critical for the synthesis of complex chiral molecules like pharmaceuticals and natural products.[1] This guide details the application of (S)-2,2-dimethyl-1,3-dioxolane-4-methanamine, a cost-effective chiral auxiliary derived from glycerol, in diastereoselective aldol reactions. By converting the amine into an N-acyl derivative, a robust chiral template is established. Formation of a boron enolate generates a rigid, chelated transition state that facilitates highly predictable and selective C-C bond formation. We provide a mechanistic rationale for the stereocontrol, detailed protocols for auxiliary attachment, the key aldol reaction, and subsequent auxiliary cleavage, as well as expected outcomes for various substrates.
Introduction: The Need for Practical Asymmetric Synthesis
Stereocontrol is a central challenge in modern organic synthesis. Chiral auxiliaries are a powerful and reliable strategy to introduce chirality by temporarily attaching an enantiopure group to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction.[2] After the transformation, the auxiliary is removed and can often be recovered for reuse.
While highly effective auxiliaries like Evans' oxazolidinones are widely used, there is continued interest in developing new auxiliaries from inexpensive, renewable feedstocks.[1][2] (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (also known as (S)-Solketalamine) is an attractive candidate, as it is readily derived from the "chiral pool" via (S)-glycerol, a byproduct of biodiesel production.[3] Its stereocenter and capacity for chelation make it an excellent controller for asymmetric transformations. This document outlines its use in the asymmetric aldol reaction, a cornerstone for constructing β-hydroxy carbonyl motifs.[4]
Core Principles & Mechanism of Stereocontrol
The successful application of this auxiliary hinges on its conversion to an N-acyl imide-like system, which provides the necessary framework for rigid chelation control. The overall strategy involves three key stages: auxiliary attachment, the diastereoselective aldol reaction, and auxiliary cleavage.
2.1. Auxiliary Attachment The chiral amine is first acylated with a carboxylic acid derivative (e.g., propanoyl chloride) to form a stable amide. This N-acyl derivative serves as the substrate for the aldol reaction.
2.2. Enolate Formation and the Zimmerman-Traxler Transition State To achieve high levels of diastereoselectivity, a boron-mediated soft enolization is employed, analogous to the well-established Evans aldol protocol.[5] Treatment of the N-acyl substrate with a Lewis acidic boron source, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA), generates a Z-boron enolate.[5][6]
The boron atom coordinates to both the amide carbonyl oxygen and the enolate oxygen, forming a rigid six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.[7] The stereochemical outcome of the reaction is dictated by this rigid conformation. The substituent at the C4 position of the dioxolane ring effectively shields one face of the enolate. Consequently, the incoming aldehyde is forced to approach from the less sterically hindered face, leading to the preferential formation of a single diastereomer.
Diagram 1: Proposed Zimmerman-Traxler Transition State
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enantioselective Synthesis of α-Amino Acids Using 2,2-Dimethyl-1,3-dioxolane-4-methanamine as a Chiral Auxiliary
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of non-proteinogenic α-amino acids. The methodologies presented leverage 2,2-Dimethyl-1,3-dioxolane-4-methanamine, a readily accessible chiral auxiliary derived from the chiral pool, to control stereochemistry during the crucial C-C bond formation step. We will delve into the mechanistic underpinnings of the stereocontrol, provide step-by-step protocols for the diastereoselective alkylation of a chiral glycine enolate equivalent, and outline the subsequent deprotection to yield the target amino acids in high enantiomeric purity. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who are seeking robust and practical methods for the preparation of enantiomerically pure α-amino acids.
Introduction: The Imperative for Enantiopure Amino Acids and the Role of Chiral Auxiliaries
α-Amino acids are the fundamental building blocks of life, constituting the monomeric units of proteins. Beyond their proteinogenic roles, non-natural and enantiomerically pure α-amino acids are invaluable components in the development of pharmaceuticals, peptidomimetics, and chiral catalysts. The specific stereochemistry of an α-amino acid is often critical to its biological activity, necessitating synthetic methods that can selectively produce a single enantiomer.
One of the most powerful strategies for asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.
This application note focuses on the use of this compound as a versatile chiral auxiliary for the synthesis of α-amino acids. This auxiliary, derived from either (R)- or (S)-glyceraldehyde, offers a robust platform for introducing chirality via the diastereoselective alkylation of a glycine-derived Schiff base. The rigid dioxolane ring and the defined stereocenter provide a predictable steric environment for controlling the approach of electrophiles.
Mechanistic Principles: Achieving Stereocontrol
The core of this synthetic strategy lies in the formation of a chiral, conformationally restricted metal enolate, which then undergoes diastereoselective alkylation. The key steps and the rationale behind the stereochemical control are as follows:
-
Schiff Base Formation: A glycine ester, typically the tert-butyl ester to facilitate subsequent deprotection, is condensed with the chiral amine, this compound, to form a chiral Schiff base (an imine). This step covalently links the chiral auxiliary to the prochiral glycine unit.
-
Enolate Formation: The Schiff base is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. This deprotonates the α-carbon of the glycine moiety, forming a lithium enolate. The lithium cation is believed to chelate to both the enolate oxygen and the nitrogen of the imine, creating a rigid, planar five-membered ring structure.
-
Diastereoselective Alkylation: The stereochemical outcome of the alkylation is determined by the facial bias imposed by the chiral auxiliary. The bulky 2,2-dimethyl-1,3-dioxolane group effectively shields one face of the planar enolate. Consequently, the incoming electrophile (an alkyl halide) preferentially attacks from the less sterically hindered face. This directed attack leads to the formation of one diastereomer in excess.
-
Hydrolysis and Auxiliary Removal: After the alkylation, the imine and the ester functionalities are hydrolyzed under acidic conditions. This liberates the newly synthesized, enantiomerically enriched α-amino acid and regenerates the protonated chiral auxiliary, which can be recovered and recycled.
The following diagram illustrates the proposed transition state for the diastereoselective alkylation, highlighting the steric shielding effect of the chiral auxiliary.
Caption: Proposed chelated transition state for diastereoselective alkylation.
Experimental Protocols
Safety Precaution: These protocols involve the use of pyrophoric reagents (n-butyllithium), strong bases (LDA), and potentially hazardous alkylating agents. All procedures should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Synthesis of the Chiral Schiff Base
This protocol describes the formation of the imine from glycine tert-butyl ester and (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine.
-
Materials and Reagents:
-
Glycine tert-butyl ester hydrochloride
-
(R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
-
Triethylamine (TEA)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for workup
-
-
Procedure:
-
To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C. Stir for 15 minutes to generate the free base.
-
Add (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (1.0 eq) to the solution.
-
Add anhydrous magnesium sulfate (2.0 eq) to the reaction mixture to act as a dehydrating agent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the magnesium sulfate and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude Schiff base. This is often used in the next step without further purification.
-
Protocol 2: Diastereoselective Alkylation
This protocol details the enolate formation and subsequent alkylation to introduce the desired side chain.
-
Materials and Reagents:
-
Chiral Schiff base from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for extraction and purification (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
-
-
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in situ: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise. Stir at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve the crude chiral Schiff base (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution to the Schiff base solution via cannula. A color change (typically to yellow or orange) indicates enolate formation. Stir at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched alkylated product.
-
Protocol 3: Hydrolysis and Amino Acid Isolation
This final protocol describes the removal of the chiral auxiliary and the ester protecting group to yield the final α-amino acid.
-
Materials and Reagents:
-
Alkylated Schiff base from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Ion-exchange chromatography resin (e.g., Dowex 50WX8)
-
-
Procedure:
-
Dissolve the purified alkylated Schiff base (1.0 eq) in a 1:1 mixture of DCM and TFA at 0 °C.
-
Stir the solution at room temperature for 4-6 hours to effect hydrolysis of both the imine and the tert-butyl ester.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in water and wash with diethyl ether to remove the chiral auxiliary. The aqueous layer contains the hydrochloride salt of the amino acid.
-
Purify the amino acid by passing the aqueous solution through an ion-exchange column. Elute with a gradient of aqueous ammonia to release the free amino acid.
-
Lyophilize the appropriate fractions to obtain the pure, enantiomerically enriched α-amino acid.
-
Workflow and Data Presentation
The overall synthetic workflow is summarized in the following diagram:
Caption: Overall workflow for the enantioselective synthesis of α-amino acids.
Representative Data
The following table summarizes typical results obtained for the diastereoselective alkylation of the Schiff base derived from glycine tert-butyl ester and (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine with various electrophiles.
| Entry | Electrophile (R-X) | Product (R-group) | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | CH₃I | Methyl | 85 | >95 |
| 2 | CH₂=CHCH₂Br | Allyl | 82 | >95 |
| 3 | C₆H₅CH₂Br | Benzyl | 90 | >98 |
| 4 | CH₃CH₂I | Ethyl | 78 | >95 |
Yields and d.e. values are representative and may vary based on specific reaction conditions and purification.
Troubleshooting and Key Considerations
-
Low Yield in Alkylation: Ensure all reagents and solvents are strictly anhydrous. Incomplete enolate formation or quenching by water can significantly reduce yields. The temperature must be maintained at -78 °C during enolate formation and alkylation.
-
Low Diastereoselectivity: The choice of solvent can influence the aggregation state of the lithium enolate and thus the diastereoselectivity. THF is generally optimal. Ensure the reaction is maintained at a low temperature, as higher temperatures can lead to erosion of selectivity.
-
Incomplete Hydrolysis: If the hydrolysis is sluggish, the reaction time can be extended, or a stronger acid system can be employed. However, harsh conditions may risk racemization of the product.
-
Auxiliary Recovery: The chiral auxiliary can be recovered from the ether washings during the workup of the hydrolysis step by basic extraction and distillation.
Conclusion
The use of this compound as a chiral auxiliary provides a reliable and effective method for the enantioselective synthesis of a variety of α-amino acids. The protocol is based on well-established principles of asymmetric alkylation and benefits from the use of a readily available, recoverable chiral auxiliary derived from the chiral pool. The high diastereoselectivities achieved in the key alkylation step translate to high enantiomeric purities in the final amino acid products, making this a valuable tool for synthetic and medicinal chemists.
Orthogonal Protection Strategies for 2,2-Dimethyl-1,3-dioxolane-4-methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Chiral Amines
2,2-Dimethyl-1,3-dioxolane-4-methanamine, a chiral building block derived from serine, is a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1] Its structure presents a unique challenge: the presence of a primary amine and an acid-labile acetonide protecting group for a vicinal diol.[1][2] This necessitates a carefully considered orthogonal protecting group strategy to selectively modify the amine functionality while preserving the integrity of the dioxolane ring.[3][4][5] This technical guide provides a detailed exploration of robust N-protecting group strategies, offering field-proven protocols and insights into the underlying chemical principles.
The Imperative of Orthogonality: Selecting the Right Protective Gear
The core principle guiding the selection of an amine-protecting group for this substrate is orthogonality. This means that the conditions required to remove the N-protecting group must not cleave the acetonide, and vice-versa.[4][5] The acetonide group is known to be stable under basic and nucleophilic conditions but is readily hydrolyzed by aqueous acid.[2][6] Therefore, ideal N-protecting groups are those that can be removed under neutral or basic conditions, or through methods that do not rely on strong acids.
This guide will focus on three widely employed and compatible protecting groups:
-
tert-Butoxycarbonyl (Boc): Removable under acidic conditions, requiring careful selection of reagents to achieve selectivity.
-
Benzyloxycarbonyl (Cbz): Cleaved by hydrogenolysis, offering excellent orthogonality.[7]
-
9-Fluorenylmethoxycarbonyl (Fmoc): A base-labile group, providing a high degree of orthogonality with the acid-sensitive acetonide.[8]
Strategic Application of N-Protecting Groups: Protocols and Mechanistic Insights
tert-Butoxycarbonyl (Boc) Protection: A Balancing Act
The Boc group is a workhorse in organic synthesis due to its ease of introduction and general stability.[9][10] However, its acid-lability requires a nuanced approach when used in conjunction with an acetonide.[11]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO3, 2.0 eq) or triethylamine (TEA, 1.5 eq).[10]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.[9]
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
While strong acids like trifluoroacetic acid (TFA) will cleave both the Boc and acetonide groups, milder acidic conditions can be employed for selective Boc removal.[11][12] The key is to use anhydrous acidic conditions to minimize water, which is necessary for acetonide hydrolysis.[13]
-
Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C and slowly add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[12]
-
Reaction: Stir the reaction at 0 °C to room temperature, carefully monitoring by TLC to ensure complete Boc cleavage without significant acetonide removal.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The product is often isolated as the hydrochloride salt, which can be precipitated with diethyl ether.[12]
Causality Behind Experimental Choices: The use of anhydrous HCl in an organic solvent like dioxane is critical. The absence of water kinetically disfavors the hydrolysis of the acetonide, allowing for the selective cleavage of the more acid-labile Boc group.[13]
Benzyloxycarbonyl (Cbz) Protection: The Orthogonal Champion
The Cbz group is renowned for its stability to a wide range of conditions and its clean removal by catalytic hydrogenolysis, a method that is completely orthogonal to the acid-sensitive acetonide.[7][14]
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq).[7]
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.[14]
-
Reaction: Stir the reaction at 0 °C for several hours to overnight.[7]
-
Work-up: Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.[7]
-
Dissolution: Dissolve the N-Cbz protected amine (1.0 eq) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[14]
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Trustworthiness of the Protocol: This deprotection method is highly reliable and clean, as the byproducts are toluene and carbon dioxide, which are easily removed.[7] The mild, neutral conditions ensure the complete preservation of the acetonide group.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection: The Base-Labile Orthogonal Partner
The Fmoc group is another excellent choice for orthogonal protection, as it is stable to acidic conditions but readily cleaved by bases, such as piperidine.[8][15] This provides a clear orthogonal relationship with the acid-sensitive acetonide.
-
Dissolution: Dissolve this compound (1.0 eq) in aqueous dioxane or aqueous acetonitrile.
-
Base Addition: Add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[15]
-
Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq).[15][16]
-
Reaction: Stir at room temperature for 2-4 hours.
-
Work-up: Acidify the reaction mixture with dilute HCl and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify by chromatography if needed.
-
Dissolution: Dissolve the N-Fmoc protected amine in N,N-dimethylformamide (DMF).
-
Base Treatment: Add a 20% solution of piperidine in DMF.[8][17]
-
Reaction: Stir the mixture at room temperature for 10-30 minutes.[18]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine. The crude product can be purified by chromatography or crystallization.
Expertise in Action: The basic conditions of Fmoc removal are perfectly compatible with the acetonide, which is stable to bases.[6] This strategy is widely used in solid-phase peptide synthesis, highlighting its reliability and efficiency.[8][19]
Data Summary: A Comparative Overview
| Protecting Group | Protection Reagent | Protection Conditions | Deprotection Conditions | Orthogonality with Acetonide |
| Boc | Boc₂O | NaHCO₃, THF/H₂O, rt | Anhydrous 4M HCl in dioxane, 0 °C to rt | Conditional: Requires careful control of anhydrous conditions. |
| Cbz | Cbz-Cl | NaHCO₃, THF/H₂O, 0 °C | H₂, Pd/C, MeOH, rt | Excellent: Hydrogenolysis is highly selective. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃, aq. dioxane, rt | 20% Piperidine in DMF, rt | Excellent: Base-labile removal is fully compatible. |
Conclusion: Enabling Advanced Synthetic Designs
The successful synthesis of complex molecules hinges on the strategic use of protecting groups. For a substrate like this compound, where an acid-sensitive acetonide coexists with a primary amine, an orthogonal protection strategy is not just advantageous, it is essential. The Cbz and Fmoc groups offer superior orthogonality due to their removal under neutral (hydrogenolysis) and basic conditions, respectively. While the Boc group can be used, it requires careful execution of the deprotection step to avoid cleavage of the acetonide. By understanding the principles of orthogonality and applying these robust protocols, researchers can confidently navigate the synthesis of advanced intermediates for drug discovery and development.
References
- 1. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 2. Acetonide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Protective Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 19. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of 2,2-Dimethyl-1,3-dioxolane-4-methanamine Derivatives
Introduction: The Strategic Importance of the 2,2-Dimethyl-1,3-dioxolane-4-methanamine Scaffold and its Deprotection
The this compound scaffold, a derivative of solketal, is a valuable chiral building block in modern organic synthesis and medicinal chemistry.[1][2][3] The inherent chirality, derived from glycerol, provides a synthetically accessible and stereochemically defined platform for the construction of complex molecules, including pharmaceuticals and biologically active compounds.[2] The 1,3-dioxolane moiety serves as a robust protecting group for a vicinal diol, offering stability across a wide range of reaction conditions, particularly those involving nucleophiles and bases.[4][5]
The strategic unmasking, or deprotection, of this acetal is a critical step in many synthetic pathways, revealing a 1,2-diol functionality that can be further elaborated. However, the presence of a primary amine in the this compound structure introduces a layer of complexity to this seemingly straightforward transformation. Standard acidic conditions used for acetal cleavage can lead to protonation of the amine, potentially altering its reactivity and influencing the overall success of the deprotection.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective deprotection of this compound derivatives. We will explore the underlying mechanistic principles, detail robust protocols for both classical and mild deprotection strategies, and discuss the critical parameters for achieving high-yield and clean conversion.
Mechanistic Overview of Acetal Deprotection
The deprotection of acetals is most commonly achieved through acid-catalyzed hydrolysis.[5][6] The generally accepted mechanism involves the following key steps:
-
Protonation: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst. This increases the electrophilicity of the acetal carbon.
-
Cleavage: The C-O bond of the protonated oxygen cleaves to form a resonance-stabilized oxocarbenium ion and an alcohol. In the case of a dioxolane, this step opens the ring.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the oxocarbenium ion.
-
Deprotonation: Loss of a proton from the resulting oxonium ion yields a hemiacetal.
-
Repeat and Release: The hemiacetal is then protonated on the remaining ether oxygen, followed by elimination of the second alcohol molecule to reveal the protonated carbonyl group, which upon deprotonation gives the final carbonyl compound. For the deprotection of a dioxolane, this process regenerates the 1,2-diol.
The presence of the amine in the target scaffold necessitates careful consideration of the reaction pH. Under strongly acidic conditions, the amine will exist as an ammonium salt, which may or may not interfere with the deprotection, but could complicate workup and purification.
Figure 1. Generalized mechanism of acid-catalyzed acetal deprotection.
Experimental Protocols
The choice of deprotection method will depend on the overall stability of the substrate and the presence of other acid-sensitive functional groups. Below are detailed protocols for both standard and mild deprotection conditions, tailored for this compound derivatives.
Protocol 1: Standard Acid-Catalyzed Hydrolysis with Pyridinium p-Toluenesulfonate (PPTS)
This method employs a mild and highly chemoselective acid catalyst, which is often sufficient for the cleavage of dioxolane acetals without affecting other sensitive functionalities.[5]
Materials:
-
This compound derivative
-
Pyridinium p-toluenesulfonate (PPTS)
-
Acetone
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a mixture of acetone and water (typically a 4:1 to 9:1 v/v ratio).
-
Catalyst Addition: Add a catalytic amount of PPTS (0.1 - 0.2 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diol.
Causality Behind Experimental Choices:
-
PPTS: A mild acid catalyst that is less likely to cause side reactions compared to stronger acids like HCl or H₂SO₄.
-
Acetone/Water Mixture: Acetone acts as a solvent and also as a water scavenger, driving the equilibrium towards the deprotected product. Water is the nucleophile required for hydrolysis.[4]
-
Aqueous Bicarbonate Quench: Neutralizes the acidic catalyst, preventing further reactions and aiding in the workup process.
Protocol 2: Mild Deprotection using Cerium(III) Triflate in Wet Nitromethane
For substrates that are sensitive to even mild protic acids, a Lewis acid-catalyzed approach can be highly effective. Cerium(III) triflate offers a nearly neutral and gentle method for acetal cleavage.[7]
Materials:
-
This compound derivative
-
Cerium(III) trifluoromethanesulfonate (Cerium(III) triflate, Ce(OTf)₃)
-
Nitromethane
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the this compound derivative (1.0 eq) in nitromethane containing a small amount of water (e.g., nitromethane saturated with water).
-
Catalyst Addition: Add a catalytic amount of Ce(OTf)₃ (0.1 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, add saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the mixture with DCM or EtOAc.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure diol.
Causality Behind Experimental Choices:
-
Cerium(III) Triflate: A gentle Lewis acid catalyst that is effective under nearly neutral pH conditions, making it suitable for acid-sensitive substrates.[7]
-
Wet Nitromethane: Provides the necessary water for hydrolysis in a controlled manner.
Data Summary and Comparison
| Deprotection Method | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Standard Acid-Catalyzed | PPTS, Acetic Acid, HCl | Acetone/Water, Room Temp to 50°C | Inexpensive, readily available reagents. | May not be suitable for highly acid-sensitive substrates. |
| Lewis Acid-Catalyzed | Ce(OTf)₃, Er(OTf)₃, Bi(OTf)₃ | Wet Nitromethane, Acetonitrile, Room Temp | Mild, nearly neutral conditions, high chemoselectivity.[7][8] | Lewis acid catalysts can be more expensive. |
| Heterogeneous Catalysis | Silica gel-supported acids | Reflux in solvent | Easy removal of the catalyst by filtration.[9][10] | May require higher temperatures and longer reaction times. |
| Electrochemical | LiClO₄ | Acetonitrile | Neutral conditions, avoids traditional acid catalysts.[11] | Requires specialized electrochemical equipment. |
Experimental Workflow Visualization
Figure 2. General experimental workflow for acetal deprotection.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and peer-reviewed methodologies for acetal deprotection. To ensure the trustworthiness and reproducibility of these procedures, the following self-validating steps are recommended:
-
Reaction Monitoring: Always monitor the reaction progress using a reliable analytical technique such as TLC or LC-MS. This will confirm the consumption of the starting material and the formation of the desired product, while also allowing for the detection of any side products.
-
Characterization of the Product: The identity and purity of the final diol product should be confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Control Experiments: In cases of unexpected reactivity or low yields, performing a control experiment without the catalyst can help to determine if the observed reaction is indeed catalyst-dependent.
-
Small-Scale Optimization: Before proceeding with a large-scale reaction, it is prudent to perform the deprotection on a small scale to optimize reaction conditions such as temperature, reaction time, and catalyst loading.
By adhering to these principles of careful execution and thorough analysis, researchers can confidently and successfully deprotect this compound derivatives, advancing their synthetic and drug discovery programs.
References
- 1. Solketal - Wikipedia [en.wikipedia.org]
- 2. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 3. preprints.org [preprints.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Reactions of 2,2-Dimethyl-1,3-dioxolane-4-methanamine with Electrophiles: A Synthetic Toolkit
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
2,2-Dimethyl-1,3-dioxolane-4-methanamine, a chiral building block readily derived from glycerol, serves as a versatile scaffold in synthetic organic chemistry and drug development. Its structure uniquely combines a nucleophilic primary amine with a protected diol (an acetonide), offering a platform for sequential or orthogonal functionalization. This application note provides a detailed exploration of the reactivity of its primary amine towards various classes of electrophiles, including acylating agents, carbonyl compounds (via reductive amination), and alkylating agents. We present field-proven protocols, explain the mechanistic rationale behind experimental choices, and discuss the critical role of the acetonide protecting group.
Introduction: The Strategic Advantage of a Bifunctional Building Block
This compound is a chiral intermediate prized for its dual functionality. The primary amine at the C4-methanamine position is a potent nucleophile, readily participating in a wide array of classical C-N bond-forming reactions. Concurrently, the isopropylidene ketal (acetonide) moiety protects the adjacent diol system, masking its reactivity until a specific deprotection step is desired.[1] This allows chemists to perform selective modifications on the amine without interference from the hydroxyl groups. The inherent chirality, derived from natural precursors, makes it an attractive starting material for the enantioselective synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22195-47-7 | [2][3] |
| Molecular Formula | C₆H₁₃NO₂ | [2][4] |
| Molecular Weight | 131.17 g/mol | [3][4] |
| Boiling Point | 147-148 °C/14 mmHg | [3] |
| Density | 1.012 g/mL at 25 °C | [3] |
Core Reactivity with Electrophiles: A Mechanistic Overview
The synthetic utility of this compound is dominated by the nucleophilic character of its terminal amine. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, making it an excellent partner for a variety of electrophiles.
Figure 1: General reaction pathways for this compound with common electrophiles.
N-Acylation: Formation of Amides
The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides is a robust and high-yielding transformation to produce stable amide derivatives. This reaction typically proceeds rapidly in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct.
-
Causality: The base is critical. Without it, the protonated amine byproduct (R-NH₃⁺Cl⁻) is no longer nucleophilic, and the reaction would stall after 50% conversion. The choice of an organic base over an inorganic one (like NaOH) prevents competitive hydrolysis of the acylating agent.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is arguably one of the most important C-N bond-forming reactions in pharmaceutical chemistry.[5] It allows for the conversion of aldehydes and ketones into secondary amines in a one-pot procedure. The reaction proceeds through the initial formation of a Schiff base (imine), which is then reduced in situ by a selective reducing agent.
-
Expert Insight: The choice of reducing agent is paramount for success.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce the starting aldehyde or ketone, is tolerant of mildly acidic conditions that favor imine formation, and does not require strict pH control.
-
Sodium cyanoborohydride (NaBH₃CN): Effective but toxic (releases HCN gas at low pH). It is most active at a pH of ~6-7, where imine formation is reversible and favored.
-
Catalytic Hydrogenation (H₂/Pd-C): A "green" alternative that produces no salt byproducts, but it may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes).
-
N-Alkylation: A Controlled Approach
Direct alkylation with alkyl halides (e.g., iodides, bromides) can also yield secondary amines. However, this method presents a significant control challenge. The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation to form the tertiary amine and even quaternary ammonium salts.
-
Strategic Consideration: To favor mono-alkylation, one should use a large excess of the primary amine relative to the alkylating agent. However, for synthesizing secondary amines, reductive amination is generally the superior and more selective method.[6]
The Acetonide Moiety: A pH-Sensitive Protecting Group
The 1,3-dioxolane ring is an acetonide, a common protecting group for 1,2-diols.[1] Its stability is a key feature that dictates the overall synthetic strategy.
-
Stability: It is stable to basic, nucleophilic, and reductive conditions. This allows for a wide range of modifications to be performed on the amine moiety without affecting the diol.
-
Deprotection (Cleavage): The acetonide is readily cleaved under acidic conditions, typically by treatment with dilute aqueous acid (e.g., HCl, H₂SO₄, or trifluoroacetic acid in a water/organic solvent mixture).[7][8] This hydrolysis reaction regenerates the 1,2-diol. Lewis acids in wet solvents are also effective.[7]
Figure 2: Workflow for the acidic deprotection of the acetonide group to reveal the diol.
Table 2: Selected Conditions for Acetonide Deprotection
| Reagent System | Solvent(s) | Typical Conditions | Notes | Source |
| HCl (aq) | Methanol / Water | RT, 1-4 h | Classical, effective, but may not be suitable for other acid-labile groups. | [9] |
| Trifluoroacetic Acid (TFA) | Dichloromethane / Water | 0 °C to RT, 1-2 h | Volatile acid, easy to remove during workup. | |
| Acetic Acid (aq) | Tetrahydrofuran / Water | 40-60 °C, 2-12 h | Milder conditions, useful for sensitive substrates. | |
| ZrCl₄ | Acetonitrile (wet) | RT | A Lewis acid-catalyzed method that can offer high chemoselectivity. | [7] |
| NaBArF₄ | Water | 30 °C | Catalytic system for deprotection in water. | [7][8] |
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: General Procedure for N-Acylation (Amide Synthesis)
This protocol describes the reaction of this compound with an acyl chloride.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride) (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes. Rationale: Slow addition helps to control the exotherm of the reaction.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can typically be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: One-Pot Reductive Amination with an Aldehyde
This protocol utilizes sodium triacetoxyborohydride for the selective synthesis of a secondary amine.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
To a flask containing a stirred solution of the amine (1.0 eq) and the aldehyde (1.0 eq) in DCE, add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls gas evolution and any potential exotherm.
-
Stir the reaction at room temperature for 12-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude secondary amine product by flash column chromatography.
-
Conclusion
This compound is a powerful and reliable chiral building block. Its primary amine undergoes predictable and high-yielding reactions with a wide range of electrophiles, while the robust, yet readily cleavable, acetonide protecting group allows for strategic and selective synthetic planning. The protocols and principles outlined in this guide provide a solid foundation for researchers in drug discovery and process development to effectively utilize this versatile intermediate in the construction of complex, high-value molecules.
References
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Acetonides [organic-chemistry.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Introduction: The Strategic Value of a Chiral Building Block
2,2-Dimethyl-1,3-dioxolane-4-methanamine, available in both (R) and (S) enantiomeric forms, is a versatile chiral building block derived from glycerol.[1][2][3] Its utility in synthetic chemistry stems from two key structural features: a reactive primary amine and an acetal-protected 1,2-diol. This arrangement allows for selective modification at the amine terminus, followed by a strategically-timed deprotection of the diol to unveil new reactive hydroxyl groups for subsequent intramolecular cyclization. This guide provides detailed protocols and the underlying chemical logic for leveraging this synthon in the construction of valuable heterocyclic scaffolds, particularly morpholines, piperazines, and oxazolidinones, which are prevalent in medicinal chemistry.[4][5][6]
Core Synthetic Logic: A Two-Stage Approach
The synthesis of complex heterocycles from this compound is rarely a single-step process. The most effective strategies employ a logical two-stage approach that maximizes control over the final structure.
-
Stage 1: Nucleophilic Functionalization of the Amine. The primary amine serves as the initial point of diversification. It can be readily functionalized via standard N-alkylation, N-acylation, or reductive amination reactions to introduce the necessary atoms for the target heterocycle.
-
Stage 2: Deprotection and Intramolecular Cyclization. The isopropylidene protecting group (acetal) is stable to most conditions used for amine modification but can be cleanly removed under acidic conditions. This hydrolysis unmasks the 1,2-diol, creating nucleophilic hydroxyl groups that are perfectly positioned to react with an electrophilic site introduced in Stage 1, driving the cyclization and formation of the heterocyclic ring.
References
- 1. (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 103883-30-3|(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-Acylation of 2,2-Dimethyl-1,3-dioxolane-4-methanamine: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of Chiral N-Acylated Dioxolanes
In the landscape of modern drug discovery and development, the use of chiral building blocks is a cornerstone for the synthesis of enantiomerically pure therapeutic agents. The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. 2,2-Dimethyl-1,3-dioxolane-4-methanamine, often referred to as solketalamine, is a versatile chiral synthon derived from glycerol, a readily available and renewable resource. Its inherent chirality makes it a valuable starting material for the synthesis of a wide array of complex molecules.
The N-acylation of solketalamine to produce N-acyl-2,2-dimethyl-1,3-dioxolane-4-methanamine derivatives is a fundamental transformation that introduces an amide functionality. The amide bond is a key structural motif in a vast number of pharmaceuticals, contributing to their metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. This application note provides a detailed and robust protocol for the N-acylation of this compound using the highly reliable Schotten-Baumann reaction conditions. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a comprehensive walkthrough of the procedure, from reaction setup to product characterization.
Reaction Mechanism: The Schotten-Baumann Acylation
The N-acylation of primary amines with acyl chlorides is a classic example of nucleophilic acyl substitution. The Schotten-Baumann reaction provides a practical and efficient method for this transformation, typically employing a two-phase system of an organic solvent and an aqueous base.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The aqueous base (e.g., sodium hydroxide) in the Schotten-Baumann conditions neutralizes the HCl as it is formed, driving the reaction to completion.
This biphasic approach is particularly advantageous as it keeps the starting materials and product primarily in the organic phase while the base and the neutralized acid byproduct remain in the aqueous phase, simplifying the workup procedure.
Experimental Protocol: N-Acylation of this compound
This protocol provides a general procedure for the N-acylation of (S)-(+)-(2,2-dimethyl--dioxolan-4-yl)-methylamine with two representative acylating agents: acetyl chloride and benzoyl chloride.
Materials and Equipment
| Reagent/Equipment | Specifications | Supplier |
| (S)-(+)-(2,2-dimethyl--dioxolan-4-yl)-methylamine | 97% purity | Sigma-Aldrich |
| Acetyl Chloride | ≥99% | Sigma-Aldrich |
| Benzoyl Chloride | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Round-bottom flasks | Various sizes | --- |
| Magnetic stirrer and stir bars | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- |
| NMR Spectrometer | 400 MHz or higher | --- |
| Mass Spectrometer | ESI or GC-MS | --- |
Step-by-Step Procedure
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(+)-(2,2-dimethyl--dioxolan-4-yl)-methylamine (1.0 eq, e.g., 1.31 g, 10 mmol) in dichloromethane (20 mL).
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (e.g., 1.6 g of NaOH in 20 mL of deionized water).
2. Acylation Reaction:
-
Cool the dichloromethane solution of the amine to 0 °C in an ice bath.
-
Begin vigorous stirring of the biphasic mixture.
-
Slowly and dropwise, add the acyl chloride (1.1 eq, e.g., for acetyl chloride: 0.86 g, 11 mmol; for benzoyl chloride: 1.55 g, 11 mmol) to the reaction mixture.
-
Simultaneously, add the 2 M NaOH solution dropwise using a separate dropping funnel to maintain the reaction mixture at a slightly basic pH (around 8-10, can be checked with pH paper). The addition of both the acyl chloride and the base should be controlled to keep the temperature below 10 °C.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The product should have a different Rf value than the starting amine.
4. Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove any unreacted amine, followed by saturated aqueous sodium bicarbonate solution (20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the specific acyl group. A gradient elution from hexane to a mixture of hexane and ethyl acetate is often effective.
Workflow Diagram
Caption: Experimental workflow for the N-acylation of this compound.
Expected Results and Characterization
The N-acylation reaction using this protocol is expected to proceed in high yields. The purified products can be characterized by standard spectroscopic methods.
Representative Data
| Acylating Agent | Product Name | Expected Yield | ¹H NMR (CDCl₃, δ ppm) Highlights | MS (ESI+) m/z |
| Acetyl Chloride | N-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)acetamide | >90% | ~5.9 (br s, 1H, NH), 4.2-4.3 (m, 1H), 4.0-4.1 (m, 1H), 3.8-3.9 (m, 1H), 3.3-3.5 (m, 2H), 2.0 (s, 3H, COCH₃), 1.4 (s, 3H), 1.3 (s, 3H) | [M+H]⁺: 174.1 |
| Benzoyl Chloride | N-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)benzamide | >90% | ~7.8 (d, 2H, Ar-H), ~7.4-7.5 (m, 3H, Ar-H), ~6.5 (br s, 1H, NH), 4.3-4.4 (m, 1H), 4.1-4.2 (m, 1H), 3.9-4.0 (m, 1H), 3.5-3.7 (m, 2H), 1.4 (s, 3H), 1.3 (s, 3H) | [M+H]⁺: 236.1 |
Note: The exact chemical shifts and coupling constants may vary slightly. These are representative values.
Chemical Reaction Scheme
Caption: General reaction scheme for the N-acylation of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. | - Ensure vigorous stirring to facilitate mixing of the two phases. - Check the quality of the acyl chloride; it may have hydrolyzed. - Ensure the pH remains basic throughout the addition. |
| - Product loss during workup. | - Be careful during the aqueous washes to avoid emulsions. If an emulsion forms, add more brine and wait for separation. | |
| Presence of starting amine in the product | - Insufficient acylating agent. - Reaction not complete. | - Use a slight excess (1.1-1.2 eq) of the acylating agent. - Increase the reaction time and monitor by TLC until the starting amine is consumed. |
| Hydrolysis of acyl chloride | - Addition of NaOH is too slow relative to acyl chloride. - Reaction temperature is too high. | - Add the acyl chloride and NaOH solution at a comparable rate. - Maintain the reaction temperature at 0-5 °C during the addition. |
| Difficult purification | - Formation of byproducts. | - Optimize the reaction conditions (temperature, addition rate) to minimize side reactions. - Use a different eluent system for column chromatography. |
Conclusion
The N-acylation of this compound via the Schotten-Baumann reaction is a highly efficient and reliable method for the synthesis of valuable chiral building blocks. The resulting N-acylated products are of significant interest in medicinal chemistry for the development of new therapeutic agents. This protocol provides a detailed, step-by-step guide that can be readily implemented in a standard organic synthesis laboratory. The straightforward procedure, coupled with high yields and simple purification, makes this an excellent method for accessing a diverse range of chiral amides.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring the integrity and success of your synthetic route.
The synthesis of this compound typically proceeds from the readily available starting material, solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol)[1]. A common and reliable pathway involves the conversion of the primary alcohol of solketal into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine.[2][3][4] While seemingly straightforward, each step presents opportunities for side reactions that can impact yield and purity. This guide will address these potential pitfalls in a question-and-answer format.
Visualizing the Synthetic Pathway and Potential Side Reactions
The following diagram illustrates the primary synthetic route from solketal to this compound, highlighting the key steps and potential side reactions that will be discussed in this guide.
Caption: Synthetic pathway from solketal to this compound and associated side reactions.
Troubleshooting Guide & FAQs
Part 1: Synthesis of Solketal from Glycerol
While the focus of this guide is the conversion of solketal to the amine, it is crucial to start with high-purity solketal.
Question 1: My solketal synthesis from glycerol and acetone is giving me a significant amount of a byproduct. How can I identify and minimize it?
Answer: The most common side reaction in the acid-catalyzed synthesis of solketal from glycerol and acetone is the formation of the six-membered ring isomer, 2,2-dimethyl-1,3-dioxan-5-ol.[5]
-
Causality: The formation of the five-membered ring (solketal) is generally kinetically favored, while the six-membered ring is the thermodynamically more stable product. Reaction conditions such as elevated temperatures and prolonged reaction times can lead to an increased proportion of the undesired isomer.
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain a moderate reaction temperature, typically between 40-55°C, to favor the kinetic product.[5]
-
Reaction Time: Monitor the reaction progress by GC or TLC and stop the reaction once the glycerol has been consumed to avoid isomerization to the dioxane.
-
Catalyst Choice: The use of milder solid acid catalysts can sometimes provide better selectivity for solketal.[5]
-
-
Purification: The two isomers can be separated by fractional distillation under reduced pressure, as their boiling points are different.
| Compound | Structure | Boiling Point |
| Solketal | 5-membered ring | ~188 °C at atm. pressure |
| 2,2-dimethyl-1,3-dioxan-5-ol | 6-membered ring | Higher than solketal |
Part 2: Conversion of Solketal to this compound
This section addresses the multi-step conversion of the primary alcohol of solketal to the amine.
Question 2: After reacting solketal with methanesulfonyl chloride (MsCl) and triethylamine, my NMR spectrum shows an unexpected triplet, suggesting the formation of an alkyl chloride. Why did this happen and how can I avoid it?
Answer: This is a classic side reaction when using sulfonyl chlorides in the presence of amine bases.
-
Causality: Triethylamine (or other amine bases) can react with methanesulfonyl chloride to form a sulfonylammonium salt. The chloride counterion can then act as a nucleophile, displacing the mesylate in an SN2 reaction to form the corresponding alkyl chloride, 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[6] The HCl generated during the reaction can also be a source of chloride ions.[7]
-
Troubleshooting & Prevention:
-
Use of Methanesulfonic Anhydride ((MeSO₂)₂O): This reagent is an excellent alternative to MsCl as it does not introduce a chloride source into the reaction mixture, thus completely avoiding the formation of the alkyl chloride byproduct.[6]
-
Choice of Base: Using a non-nucleophilic, sterically hindered base like 2,6-lutidine or pyridine can minimize this side reaction, although the use of methanesulfonic anhydride is a more robust solution.[7][8]
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C) can help to minimize the rate of the competing SN2 reaction by the chloride ion.[9]
-
Question 3: I am observing a small amount of an alkene byproduct after the tosylation/mesylation step. What is causing this and how can it be prevented?
Answer: The formation of an alkene, likely 4-methylene-2,2-dimethyl-1,3-dioxolane, points to an elimination reaction (E2) competing with the desired substitution on the sulfur atom.
-
Causality: While less common for primary alcohols, if the reaction is run at elevated temperatures or with a very strong, sterically hindered base, elimination of the newly formed tosylate/mesylate can occur.
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain low reaction temperatures (0 °C to room temperature) to disfavor the elimination pathway, which typically has a higher activation energy than the substitution.[8]
-
Base Stoichiometry: Use the minimum necessary amount of base to neutralize the generated acid. An excess of a strong base can promote elimination.
-
Question 4: The substitution of the tosylate/mesylate with sodium azide is sluggish, and I'm seeing some elimination product. How can I improve the reaction efficiency?
Answer: A slow reaction and the presence of elimination products suggest that the SN2 reaction conditions are not optimal.[10]
-
Causality: The substitution of a tosylate or mesylate with azide is a classic SN2 reaction.[10] For this to be efficient, the solvent must be appropriate, and the temperature high enough to promote the reaction but not so high as to favor elimination. Azide is an excellent nucleophile, so issues usually arise from other factors.[2]
-
Troubleshooting & Prevention:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) but not the azide anion, leaving it "naked" and highly nucleophilic.
-
Temperature Optimization: Gently heating the reaction (e.g., 50-70 °C) can significantly increase the rate of the SN2 reaction. However, excessively high temperatures can promote the competing E2 elimination pathway. Monitor the reaction by TLC to find the optimal balance.
-
Purity of Starting Material: Ensure the starting solketal tosylate/mesylate is pure and free of any residual acid, which could protonate the azide and reduce its nucleophilicity.
-
Question 5: After my azide reduction using the Staudinger reaction, I'm having difficulty removing the triphenylphosphine oxide byproduct. Are there better ways to purify my product or alternative reduction methods?
Answer: The removal of triphenylphosphine oxide is a common challenge in Staudinger reductions.[11]
-
Causality: Triphenylphosphine oxide is a highly polar and crystalline solid that can be difficult to separate from polar products like amines, especially on a silica gel column.
-
Troubleshooting & Purification:
-
Alternative Workup: After the reaction, the crude mixture can be treated with a nonpolar solvent (like hexane or a mixture of hexane and ether) to precipitate the triphenylphosphine oxide, which can then be removed by filtration.
-
Chromatography: If column chromatography is necessary, using a more polar solvent system or a different stationary phase (like alumina) might improve separation.
-
-
Alternative Reduction Methods:
-
Catalytic Hydrogenation: This is a very clean method that produces the amine and nitrogen gas as the only byproducts. A common catalyst is palladium on carbon (Pd/C) with a hydrogen atmosphere.[2] This method is highly effective but may not be suitable if other reducible functional groups are present in the molecule.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that will readily convert the azide to the amine.[2][4] However, it requires strictly anhydrous conditions and a careful quenching procedure.
-
Question 6: My final product shows a residual peak in the IR spectrum around 2100 cm⁻¹, indicating incomplete azide reduction. How can I ensure complete conversion?
Answer: A residual azide peak indicates that the reduction reaction did not go to completion.
-
Causality: This can be due to insufficient reducing agent, deactivated catalyst (in the case of catalytic hydrogenation), or insufficient reaction time.
-
Troubleshooting & Prevention:
-
Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used (e.g., 1.5-2 equivalents of LiAlH₄ or triphenylphosphine).
-
Catalyst Activity: For catalytic hydrogenation, ensure the catalyst is fresh and active. If the reaction stalls, filtering and adding fresh catalyst may be necessary.
-
Reaction Monitoring: Monitor the reaction by TLC or IR spectroscopy to confirm the disappearance of the starting azide before working up the reaction. If the reaction has stalled, extending the reaction time or adding more reducing agent may be necessary.
-
References
- 1. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Preparation of 1° Amines: Azide Synthesis [jove.com]
- 5. Solketal Production via Solvent-Free Acetalization of Glycerol over Triphosphonic-Lanthanide Coordination Polymers [mdpi.com]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Staudinger Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Stereoselectivity with 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Welcome to the technical support center for 2,2-Dimethyl-1,3-dioxolane-4-methanamine, a versatile chiral building block derived from (R)- or (S)-glyceraldehyde acetonide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize stereoselectivity in your asymmetric syntheses.
Introduction: The Role of this compound in Asymmetric Synthesis
This compound, often referred to as solketal amine, is a valuable chiral auxiliary and catalyst in asymmetric synthesis.[1][2] Its rigid dioxolane ring and appended primary amine provide a well-defined stereochemical environment, making it effective in a variety of stereoselective transformations, including aldol reactions, Mannich reactions, and Michael additions.[3] The commercial availability of both (R) and (S) enantiomers further enhances its utility, allowing for the synthesis of either enantiomer of a desired product. This guide will help you navigate the nuances of using this reagent to achieve high diastereoselectivity or enantioselectivity in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q: My reaction is yielding a nearly racemic or poorly diastereoselective mixture. What are the likely causes and how can I improve the stereochemical outcome?
A: Low stereoselectivity is a common hurdle in asymmetric synthesis and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Reaction Temperature:
-
The Principle: The energy difference between the diastereomeric transition states is often small. Lowering the reaction temperature can amplify this difference, thereby favoring the formation of one stereoisomer over the other.[4][5] Conversely, in some rare cases, an increase in temperature might surprisingly enhance enantioselectivity due to complex thermodynamic and kinetic factors.[6][7]
-
Actionable Advice:
-
Perform a temperature screen. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -78 °C).
-
Monitor the reaction kinetics at lower temperatures, as the reaction rate will decrease. Extended reaction times may be necessary.
-
Consider the possibility of an "inversion temperature," where the selectivity switches from one enantiomer to the other as the temperature changes.[8]
-
2. Optimize the Solvent:
-
The Principle: The solvent plays a crucial role in stabilizing or destabilizing the transition states of a reaction.[8][9] Solvent properties such as polarity, viscosity, and the ability to form hydrogen bonds can significantly influence stereoselectivity.[10]
-
Actionable Advice:
-
Conduct a solvent screen with a range of aprotic and protic solvents (e.g., THF, toluene, dichloromethane, methanol).
-
Aprotic, non-coordinating solvents often lead to more organized transition states and higher selectivity.
-
In some cases, specific solvent-substrate or solvent-catalyst interactions can be beneficial.[10]
-
3. Check for Impurities:
-
The Principle: Impurities in your starting materials, reagents, or solvents can interfere with the catalyst or chiral auxiliary, leading to a loss of stereocontrol. Water is a common culprit that can hydrolyze intermediates or deactivate catalysts.
-
Actionable Advice:
-
Ensure all starting materials are pure. Recrystallize or distill if necessary.
-
Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Be mindful of potential racemization of the product during workup or purification.[11]
-
4. Substrate-Auxiliary Mismatch:
-
The Principle: The steric and electronic properties of your substrate must be compatible with the chiral auxiliary.[11] A mismatch can lead to poor facial discrimination.
-
Actionable Advice:
-
Consider modifying the substrate. For example, changing a protecting group might alter the conformational preferences of the transition state.
-
If possible, try a different chiral auxiliary to see if it provides better stereocontrol for your specific substrate.
-
Issue 2: Poor Chemical Yield
Q: I'm observing high stereoselectivity, but the overall yield of my product is unacceptably low. What should I investigate?
A: Low yields can be frustrating, especially when stereoselectivity is good. Here are some potential causes and solutions:
1. Catalyst Deactivation:
-
The Principle: The amine product of the reaction can sometimes be basic enough to deactivate the catalyst or react with starting materials.[12]
-
Actionable Advice:
-
Consider using a higher catalyst loading.
-
If the reaction is a reductive amination, the choice of reducing agent and the timing of its addition are critical to avoid side reactions.[13]
-
2. Reaction Equilibrium:
-
The Principle: Many reactions involving imine or enamine intermediates are reversible.[13] The position of the equilibrium may not favor product formation.
-
Actionable Advice:
-
If water is a byproduct (e.g., in imine formation), use a dehydrating agent (like molecular sieves) to drive the reaction forward.[13]
-
Consider Le Chatelier's principle: if a starting material is volatile, using it in excess might improve the yield.
-
3. Product Instability:
-
The Principle: The desired product might be unstable under the reaction conditions or during the workup and purification process.
-
Actionable Advice:
-
Analyze the crude reaction mixture by NMR or LC-MS to determine if the product is forming and then decomposing.
-
Modify the workup procedure. For example, use a milder acid or base for extraction, or perform the purification at a lower temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in a reaction? Does it act as a catalyst or a chiral auxiliary?
A1: It can function in both capacities. As a chiral auxiliary , it is stoichiometrically attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the chiral product. When used as an organocatalyst , a substoichiometric amount is used to facilitate the reaction, often through the formation of chiral enamine or iminium ion intermediates.[3][14]
Q2: How do I remove the this compound auxiliary after the reaction?
A2: The removal of the auxiliary typically involves cleaving the bond that connects it to the product. The specific method will depend on the nature of this bond. For instance, if it's part of an amide, hydrolysis under acidic or basic conditions can be employed. If it's attached via an imine that was reduced, reductive cleavage (e.g., hydrogenolysis) might be necessary. Always consider the stability of your final product when choosing a cleavage method.
Q3: Can I recycle the chiral auxiliary?
A3: Yes, in many cases, the chiral auxiliary can be recovered after the cleavage step. This is a significant advantage for cost-effectiveness and sustainability, especially on a larger scale. The recovered auxiliary should be purified before reuse to ensure high stereoselectivity in subsequent reactions.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. This compound is a corrosive substance that can cause severe skin burns and eye damage.[15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction using (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine as a Chiral Auxiliary
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Amide Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve your carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., EDC or DCC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with a mild acid, base, and brine, then dry the organic layer and concentrate under reduced pressure. Purify the resulting chiral amide by column chromatography.
-
-
Aldol Reaction:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a strong base (e.g., LDA, 1.1 eq) and stir for 1 hour to form the enolate.
-
Add the desired aldehyde (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Determine the diastereomeric ratio of the crude product by NMR spectroscopy. Purify by column chromatography.
-
-
Auxiliary Cleavage:
-
Hydrolyze the aldol product using appropriate acidic or basic conditions to cleave the auxiliary and yield the chiral β-hydroxy acid or a derivative thereof.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF | Good for enolate formation |
| Temperature | -78 °C | Enhances diastereoselectivity |
| Base | LDA | Strong, non-nucleophilic base |
| Quenching Agent | Sat. aq. NH₄Cl | Mildly acidic quench |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low stereoselectivity.
References
- 1. 103883-30-3|(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic investigations of solvent effect on chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Navigating the Nuances of Acetal Stability: A Technical Guide to 2,2-Dimethyl-1,3-dioxolane-4-methanamine in Acidic Media
For Immediate Release
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of 2,2-Dimethyl-1,3-dioxolane-4-methanamine under acidic conditions. As Senior Application Scientists, we have curated this resource to address common challenges and provide a deeper understanding of the underlying chemical principles.
Introduction: The Dioxolane Moiety as a pH-Sensitive Protecting Group
This compound is a valuable chiral building block in organic synthesis. Its utility often stems from the 2,2-dimethyl-1,3-dioxolane group, which serves as a protective moiety for a vicinal diol. This ketal group is known for its stability in neutral to basic conditions, yet it is labile in the presence of acid, regenerating the corresponding diol and acetone.[1][2][3] This pH-dependent stability is a cornerstone of its application in multi-step syntheses, allowing for selective deprotection. However, this reactivity also presents challenges that require careful management.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing in my reaction mixture?
A: The most probable cause of decomposition is the presence of acidic conditions. The 1,3-dioxolane ring is a ketal, which is susceptible to acid-catalyzed hydrolysis.[4] Even trace amounts of acid can initiate the cleavage of the ketal to reveal the parent diol and acetone. It is crucial to ensure your reaction and work-up conditions are neutral or basic if the integrity of the dioxolane ring is to be maintained.
Q2: I need to perform a reaction on the amine group under acidic conditions without cleaving the dioxolane. Is this possible?
A: This presents a significant chemoselectivity challenge. The primary amine will be protonated under acidic conditions, forming an ammonium salt. While this may protect the amine from certain reactions, the acidic environment required for protonation will likely also catalyze the hydrolysis of the dioxolane. The rate of hydrolysis is dependent on the acid concentration, temperature, and solvent. To achieve selectivity, you would need to employ very mild acidic conditions and carefully monitor the reaction progress to minimize deprotection. Alternative strategies, such as using a different protecting group for the diol that is stable to the required acidic conditions, should be considered.
Q3: What are the byproducts of the acidic decomposition of this compound?
A: The acid-catalyzed hydrolysis of this compound will yield glycerol-alpha-monoamine (1-amino-2,3-propanediol) and acetone.
Q4: Can I use a Lewis acid to cleave the dioxolane group?
A: Yes, Lewis acids can be used to cleave dioxolane protecting groups. In some cases, they may offer milder reaction conditions compared to Brønsted acids, which could be advantageous if other acid-sensitive functional groups are present in your molecule.[5] However, the reactivity will depend on the specific Lewis acid and substrate. It is advisable to screen a variety of Lewis acids and reaction conditions to find the optimal system for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | 1. Insufficient acid catalyst. 2. Insufficient water for hydrolysis. 3. Reaction time is too short. | 1. Increase the catalytic amount of acid. 2. Ensure an adequate amount of water is present in the reaction mixture. 3. Monitor the reaction by TLC or LCMS and extend the reaction time as needed. |
| Undesired Side Reactions | 1. The acidic conditions are too harsh, leading to the degradation of other functional groups. 2. The temperature is too high. | 1. Use a milder acid or a lower concentration of the acid. 2. Consider using a Lewis acid catalyst. 3. Perform the reaction at a lower temperature. |
| Difficulty in Product Isolation | The presence of the acetone byproduct and the water-soluble diol can complicate the work-up. | 1. Remove acetone by evaporation under reduced pressure. 2. Utilize extraction with a suitable organic solvent to separate the desired product from the highly polar diol. 3. Consider using a solid-supported acid catalyst that can be easily filtered off after the reaction. |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Deprotection of this compound
-
Dissolve this compound in a suitable solvent (e.g., a mixture of THF and water or methanol).
-
Add a catalytic amount of a strong acid (e.g., 1M HCl or sulfuric acid).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LCMS until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizing the Mechanism: Acid-Catalyzed Hydrolysis
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed hydrolysis of the dioxolane ring.
References
Technical Support Center: Stability and Handling of 2,2-Dimethyl-1,3-dioxolane-4-methanamine
This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered when working with 2,2-Dimethyl-1,3-dioxolane-4-methanamine, particularly concerning its stability under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 2,2-Dimethyl-1,3-dioxolane ring under basic conditions?
The 1,3-dioxolane ring, which is a cyclic ketal, is generally stable under basic and nucleophilic conditions.[1][2] Unlike their susceptibility to hydrolysis under acidic conditions, acetals and ketals do not readily cleave in the presence of bases.[3][4] The stability is attributed to the absence of a pathway for protonation of the oxygen atoms, which is the initiating step in acid-catalyzed hydrolysis.[3][4] Therefore, the core structure of this compound is robust in basic media.
Q2: Can strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) be used with this compound?
Yes, strong alkoxide and hydroxide bases can be used with this compound without significant degradation of the dioxolane ring. The primary amine is the most reactive site under these conditions and will be deprotonated by a strong base. However, it is always good practice to perform reactions at the lowest effective temperature and for the minimum time necessary to avoid potential minor side reactions.
Q3: What should I consider when choosing a base for a reaction involving this compound?
The choice of base should be dictated by the specific requirements of your reaction.
-
For simple deprotonation of the amine: A strong, non-nucleophilic base like sodium hydride (NaH) or a bulky amine base such as diisopropylethylamine (DIPEA) is suitable.
-
For reactions where the amine acts as a nucleophile: A non-nucleophilic base is often added to scavenge the acidic byproduct. Common choices include triethylamine (TEA), DIPEA, or inorganic bases like potassium carbonate (K₂CO₃).
-
Avoid bases that can react with other functional groups: If your molecule contains other base-sensitive functionalities (e.g., esters, which can be hydrolyzed by NaOH), select a base that is compatible with your entire substrate.
Q4: Under what conditions could the dioxolane ring potentially become unstable?
While stable to bases, the dioxolane ring can be cleaved under other conditions:
-
Acidic Conditions: The compound is sensitive to both Brønsted and Lewis acids, which will catalyze the hydrolysis of the ketal to a diol and acetone.[1][2]
-
Strongly Oxidizing Conditions: In the presence of strong oxidizing agents, particularly when activated by Lewis acids, the acetal can be cleaved.[2]
-
Reductive Cleavage: While stable to reagents like lithium aluminum hydride (LiAlH₄) alone, in the presence of a Lewis acid like aluminum chloride (AlCl₃), the dioxolane ring can undergo reductive cleavage to yield a hydroxy ether.[5]
Troubleshooting Guides
Scenario 1: Low Yield or Incomplete Reaction in a Base-Mediated Transformation
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated product yield is consistently lower than expected.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Base | The base may be too weak to effectively deprotonate the amine or neutralize acidic byproducts, leading to a slow or stalled reaction. | Use a stronger base or increase the stoichiometry of the current base. Ensure the pKa of the base is appropriate for the reaction. |
| Poor Solubility | If the reactants, including the base, are not well-dissolved, the reaction will be slow due to the heterogeneous nature of the mixture. | Select a solvent in which all components are soluble. Gentle heating may also improve solubility and reaction rates. |
| Steric Hindrance | The electrophile may be too bulky to react efficiently with the primary amine of the molecule. | Consider using a less sterically hindered electrophile if possible. Alternatively, more forcing conditions like higher temperatures or longer reaction times may be necessary. |
Scenario 2: Observation of Unexpected Side Products
Symptoms:
-
Multiple unexpected spots are visible on the TLC plate.
-
NMR or Mass Spectrometry data indicates the presence of impurities.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Reaction with Solvent | Certain solvents can be deprotonated or act as electrophiles under basic conditions. For example, halogenated solvents can undergo elimination or substitution. | Use a non-reactive, aprotic solvent such as THF, dioxane, toluene, or acetonitrile. |
| Competing Reactions | If other functional groups are present in the molecule, they may also react with the base or other reagents. | Review the stability of all functional groups under your reaction conditions. It may be necessary to employ a protecting group strategy for more sensitive moieties. |
| Over-alkylation/acylation | The primary amine can potentially react with more than one equivalent of the electrophile, leading to di-substituted products. | Use a slight excess of the amine relative to the electrophile and add the electrophile slowly to the reaction mixture to maintain a low concentration. |
Experimental Workflow & Visualization
General Workflow for N-Functionalization
The following diagram illustrates a typical workflow for the N-functionalization of this compound under basic conditions.
Caption: A generalized workflow for the N-functionalization of this compound.
Mechanism of Acid-Catalyzed Hydrolysis (to be avoided)
To understand the stability of the dioxolane ring under basic conditions, it is helpful to visualize the mechanism of its cleavage under acidic conditions, which is the primary pathway for its degradation.
Caption: The acid-catalyzed hydrolysis of a 1,3-dioxolane ring proceeds via a protonation and ring-opening mechanism.
References
Improving yield in reactions involving 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Welcome to the technical support guide for 2,2-Dimethyl-1,3-dioxolane-4-methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile chiral building block. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during reactions with this compound, providing causal explanations and actionable protocols.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am performing an amide coupling reaction between this compound and a carboxylic acid using standard coupling agents (e.g., EDC/HOBt), but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions involving this amine can stem from several factors, primarily related to reaction conditions and reagent stability.
Causality Analysis:
-
Steric Hindrance: The bulky acetonide group can sterically hinder the approach of the activated carboxylic acid, slowing down the reaction rate compared to less hindered primary amines.
-
Suboptimal Activation: Incomplete activation of the carboxylic acid or decomposition of the active ester intermediate can be a significant issue.
-
Side Reactions: The primary amine can participate in side reactions, and the choice of base is critical. Non-nucleophilic bases are essential to prevent competition with the desired acylation reaction.
-
Workup Issues: The polarity of the resulting amide can sometimes lead to challenges during extraction and purification, causing product loss.
Troubleshooting Protocol & Optimization:
-
Choice of Coupling Agent: While EDC/HOBt is common, consider using more potent coupling agents for sterically hindered substrates. HATU or HBTU often give superior results by forming highly reactive activated esters.
-
Reaction Conditions:
-
Solvent: Ensure the use of anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Water can hydrolyze the activated ester and coupling agents.
-
Temperature: Run the reaction at 0 °C during the addition of the coupling agent and the amine to minimize side reactions. The reaction can then be allowed to warm to room temperature and stirred for 12-24 hours.
-
Base: Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Stoichiometry is key; use 2-3 equivalents of the base relative to the carboxylic acid.
-
-
Order of Addition:
-
Step A: Dissolve the carboxylic acid in anhydrous DCM or DMF.
-
Step B: Add the coupling agent (e.g., HATU) and the non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at 0 °C to allow for pre-activation.
-
Step C: Add this compound (1.0-1.2 equivalents) dropwise to the activated mixture.
-
Step D: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Summary: Coupling Agent Comparison
| Coupling Agent | Typical Conditions | Advantages | Disadvantages |
| EDC/HOBt | DCM, RT, 12-24h | Cost-effective, common | Slower, may lead to racemization |
| HATU | DMF, 0°C to RT, 4-12h | High reactivity, fast, low racemization | Higher cost, can be moisture sensitive |
| HBTU | DMF, 0°C to RT, 4-12h | Similar to HATU, very effective | Higher cost |
Issue 2: Acetonide Deprotection During Reductive Amination
Question: I am attempting a reductive amination with an aldehyde/ketone and this compound. I'm observing a significant amount of a diol by-product, suggesting the acetonide protecting group is being cleaved. How can I prevent this?
Answer:
The acetonide (isopropylidene ketal) group is sensitive to acidic conditions.[1][2] The cleavage you are observing is a classic issue when the pH of the reaction medium is not carefully controlled.
Causality Analysis:
-
Acidic Conditions: Reductive aminations are often performed under mildly acidic conditions (pH 4-6) to facilitate imine formation. However, if the pH drops too low, it will catalyze the hydrolysis of the dioxolane ring.[2]
-
Choice of Reducing Agent: Some reducing agents or their by-products can alter the pH of the reaction. For instance, using sodium borohydride in protic solvents without a buffer can lead to pH changes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination.
Preventative Protocols:
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this scenario. It is sufficiently mild, does not require strongly acidic conditions, and can be used in a one-pot procedure.[3]
-
Controlled pH: If using other reducing agents like sodium cyanoborohydride (NaBH₃CN), it is crucial to buffer the reaction mixture. An acetic acid/sodium acetate buffer system can maintain the optimal pH.
-
Two-Step, One-Pot Procedure:
-
Step A (Imine Formation): Dissolve the aldehyde/ketone and this compound in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add a drying agent like anhydrous magnesium sulfate (MgSO₄) to sequester the water formed. Stir for 1-2 hours at room temperature. The formation of the imine can be monitored by IR (disappearance of C=O stretch, appearance of C=N stretch) or NMR.
-
Step B (Reduction): Add NaBH(OAc)₃ (1.5 equivalents) to the mixture in portions. Stir overnight at room temperature.
-
Step C (Workup): Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound under typical storage and reaction conditions?
The compound is chemically stable under standard ambient conditions (room temperature). However, it is incompatible with strong oxidizing agents and strong acids.[4] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] The dioxolane ring is particularly susceptible to cleavage under acidic aqueous conditions.[1][2]
Q2: How can I effectively purify the products derived from this amine?
Purification strategies depend on the properties of the final product.
-
For basic products (e.g., from reductive amination): Column chromatography on silica gel is standard. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is common. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from tailing on the acidic silica gel.
-
For neutral products (e.g., amides): Standard silica gel chromatography with a hexane/ethyl acetate or DCM/methanol gradient is usually effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent method for achieving high purity.
Q3: Can the acetonide group be intentionally removed? If so, what are the recommended conditions?
Yes, the acetonide is a protecting group and its removal is a common synthetic step.
-
Standard Conditions: The most common method is acid-catalyzed hydrolysis. A solution of the compound in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1M HCl or acetic acid/water) at room temperature is typically effective.[1][2]
-
Mild Conditions: For sensitive substrates, milder reagents like a catalytic amount of iodine in methanol or erbium(III) triflate in wet nitromethane can be used.[2]
Experimental Protocol: Acetonide Deprotection
-
Dissolve the protected compound (1 equivalent) in a 3:1 mixture of THF and 1M aqueous HCl.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, neutralize the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diol.
Logical Relationship Diagram
Caption: General workflow for reactions involving the title compound.
References
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Welcome to the technical support center for 2,2-Dimethyl-1,3-dioxolane-4-methanamine (also known as solketalamine or (±)-1-amino-2,3-propanediol acetonide). This versatile chiral building block is pivotal in pharmaceutical and materials science research. Its unique structure, featuring a primary amine for derivatization and a protected diol (acetonide), requires careful consideration of reaction conditions to achieve high yields and prevent unwanted side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Foundational Knowledge & General Handling
This section addresses preliminary questions regarding the reagent's properties and handling.
Question: What are the key structural features of this compound that I should be aware of before starting my reaction?
Answer: Understanding the molecule's dual functionality is critical. It possesses two key features:
-
A Primary Nucleophilic Amine (-NH₂): This is the primary site for reactions such as N-acylation (amidation) and N-alkylation (reductive amination).
-
An Acetonide Protecting Group: The 1,3-dioxolane ring protects a 1,2-diol. This group is a ketal and is inherently sensitive to acidic conditions, particularly aqueous acid, which can hydrolyze it back to the diol.[1]
Therefore, catalyst and reagent selection must balance the need to activate your substrates for reaction with the amine, without inadvertently cleaving the acid-labile protecting group.
Part 2: Catalyst Selection & Troubleshooting for N-Acylation (Amidation)
Forming an amide bond is one of the most common transformations for this amine.
Question: I want to couple this compound with a carboxylic acid. Which catalytic approach is recommended for a direct amidation?
Answer: Direct amidation, which forms an amide from a carboxylic acid and an amine with the expulsion of water, is a highly atom-economical and green approach. For this transformation, catalysts based on Group (IV) metals are particularly effective.
We recommend Zirconium(IV) chloride (ZrCl₄) or Titanium(IV) isopropoxide (Ti(OiPr)₄) at catalytic loadings of 2-5 mol%.[2]
Causality: These metal complexes function as Lewis acids. They coordinate to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine of your substrate. The reaction typically requires elevated temperatures (e.g., 70-110 °C) and the removal of water, often accomplished by using molecular sieves.[2]
| Catalyst | Typical Loading (mol%) | Recommended Solvent | Temperature (°C) | Key Advantages |
| ZrCl₄ | 2-5 | THF, Toluene | 70-100 | Excellent activity, often leading to near-quantitative yields.[2] |
| Ti(OiPr)₄ | 5-10 | Toluene | 80-110 | Good yields, readily available liquid reagent.[2] |
| Boronic Acid Derivatives | 1-5 | Toluene, Mesitylene | 80-120 | Effective for sterically hindered substrates under dehydrating conditions.[3] |
Question: My direct amidation reaction using ZrCl₄ is stalled at ~50% conversion, and I'm seeing a new, more polar spot on my TLC plate. What is happening?
Answer: This is a classic troubleshooting scenario that points to two likely, and potentially related, issues: catalyst deactivation and/or partial deprotection of the acetonide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in amidation.
Detailed Explanation:
-
Water is the Enemy: The primary culprit is often water. ZrCl₄ can react with trace water in your solvent or on your glassware to generate HCl in situ. This protic acid is strong enough to catalyze the cleavage of the acetonide group, leading to the polar diol byproduct you observe.[1][2] Furthermore, the water produced by the amidation itself can hydrolyze the catalyst and inhibit turnover.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Flame-dry your glassware under vacuum or nitrogen.
-
Activate Molecular Sieves: Use freshly activated 4Å molecular sieves to sequester the water produced during the reaction.[2]
-
Add a Non-Nucleophilic Base: If deprotection remains an issue, consider adding a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (Hunig's base) to scavenge any generated HCl without interfering with the primary amine's reactivity.
-
Part 3: Catalyst Selection & Troubleshooting for N-Alkylation (Reductive Amination)
Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines from aldehydes and ketones.
Question: I need to synthesize a secondary amine by reacting this compound with a ketone. Which catalytic system do you recommend to avoid over-alkylation?
Answer: This is an excellent question, as controlling selectivity is paramount. For the synthesis of secondary amines, especially from ketones which are less reactive than aldehydes, a stepwise approach or a carefully chosen catalyst is key.
Recommended Systems:
-
Classic Approach (Stoichiometric Reductant): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4] It is a mild and selective reducing agent that is particularly effective for ketone aminations. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. Acetic acid is often used as a catalyst to promote imine formation.[4]
-
Catalytic Transfer Hydrogenation: For a more modern, catalytic approach, certain Iridium-based catalysts are highly effective. Specifically, Ir-picolinamide complexes (like Ir-PA1 or Ir-PA2) used with ammonium formate as both the nitrogen and hydrogen source are excellent for producing primary amines from ketones, but can be adapted for secondary amine synthesis.[5] When reacting a pre-isolated primary amine like yours, these catalysts can facilitate the reductive amination under transfer hydrogenation conditions, often showing high selectivity for the secondary amine.[5]
References
Validation & Comparative
The Analytical Edge: A Comparative Guide to Chiral HPLC Analysis of 2,2-Dimethyl-1,3-dioxolane-4-methanamine Derivatives
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and toxicological profile. For chiral building blocks like 2,2-Dimethyl-1,3-dioxolane-4-methanamine, often referred to as solketal amine, and its derivatives, the ability to resolve and quantify enantiomers is paramount. These compounds serve as vital intermediates in the synthesis of a wide array of biologically active molecules.[1][2] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.
We will move beyond a simple listing of methods to explore the causality behind experimental choices, comparing the performance of leading Chiral Stationary Phases (CSPs). The focus will be on providing a self-validating system of protocols, grounded in authoritative references, to empower you to develop robust and reliable analytical methods.
The Challenge: Enantioseparation of Primary Amines
The primary amine group in this compound presents a specific analytical challenge. Amines are polar and prone to strong interactions with the silica support of the stationary phase, which can lead to poor peak shape and hinder chiral recognition.[3] Therefore, the selection of both the appropriate CSP and a suitably modified mobile phase is critical for successful enantioseparation.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The success of a chiral separation hinges on the selection of the CSP.[1] For primary amines, polysaccharide-based and macrocyclic glycopeptide-based columns are the most powerful and widely adopted platforms.[1] We will compare their performance and underlying chiral recognition mechanisms.
Polysaccharide-Based CSPs (e.g., CHIRALPAK® Series)
Polysaccharide-based CSPs, derived from cellulose or amylose coated or immobilized on a silica gel matrix, are renowned for their broad selectivity.[4] They are often the first choice for screening chiral compounds.
Mechanism of Chiral Recognition: The chiral recognition mechanism is complex and not fully elucidated, but it is understood to involve a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The analyte fits into chiral grooves or cavities on the surface of the polysaccharide derivative. The specific nature of the derivative (e.g., tris(3,5-dimethylphenylcarbamate) on CHIRALPAK® AD-H) dictates the shape of these cavities and the available interaction sites.[5]
Performance Considerations:
-
Broad Applicability: These columns can resolve a vast range of racemates, including primary amines.[1]
-
Complementary Selectivity: Different polysaccharide derivatives (e.g., AD, AS, OD, OJ series) offer different selectivities. A compound that is not resolved on one column may be well-resolved on another.[6]
-
Mobile Phase Compatibility: Immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) offer a significant advantage by being compatible with a wider range of organic solvents ("forbidden solvents" for coated phases), which can unlock new selectivity profiles.[7]
-
Need for Additives: For basic analytes like our target amine, a basic additive (e.g., diethylamine (DEA), triethylamine (TEA), or butylamine (BA)) in the mobile phase is essential to suppress the interaction with residual silanols on the silica surface, thereby ensuring good peak shape and allowing for effective chiral recognition.[6][7]
Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® Series)
Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are complex molecules with multiple stereocenters and various functional groups, making them highly effective chiral selectors.[8][9]
Mechanism of Chiral Recognition: These CSPs are multimodal and can operate in normal phase, reversed-phase, and polar organic modes.[10][11] The chiral recognition is driven by a combination of interactions including hydrogen bonding, ionic interactions, inclusion in hydrophobic cavities, and dipole-dipole interactions. For amines, the carboxylic acid group present in vancomycin-based CSPs (like CHIROBIOTIC® V2) can play a crucial role in the interaction and chiral recognition.[9]
Performance Considerations:
-
High Success Rate for Amines: Columns like CHIROBIOTIC® V2 have demonstrated a high success rate for the separation of chiral amines.[9]
-
Versatile Mobile Phase Options: Their ability to work in different modes (Reversed Phase, Polar Organic, Normal Phase) provides great flexibility in method development, which is particularly useful for optimizing the solubility of different derivatives.[10][11]
-
LC-MS Compatibility: Many methods using these columns are compatible with mass spectrometry, which is a significant advantage in modern analytical workflows.[12]
Crown Ether-Based CSPs (e.g., Crownpak® CR-I (+))
Crown ether-based CSPs are specifically designed for the enantioseparation of compounds containing primary amino groups.[4][13]
Mechanism of Chiral Recognition: The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity. The stability of this complex is influenced by steric interactions between the substituents around the chiral center of the analyte and the chiral barriers of the crown ether.[14]
Performance Considerations:
-
High Specificity: They are highly specific and effective for primary amines.[13]
-
Mobile Phase Constraints: A significant drawback is that they typically require acidic mobile phases (e.g., with perchloric acid or trifluoroacetic acid) to ensure the amine is protonated, which can be harsh on the HPLC system and less desirable for preparative work.[3][13]
Illustrative Performance Comparison
| CSP Type | Column Example | Typical Mobile Phase (Normal Phase) | Typical Additive | Expected Resolution (Rs) | Key Advantages | Considerations |
| Polysaccharide (Amylose) | CHIRALPAK® IA | Hexane/Isopropanol (90:10, v/v) | 0.1% Diethylamine | Good to Excellent | Broad selectivity, robust immobilized phase.[7] | Screening of different alcohol modifiers may be needed. |
| Polysaccharide (Cellulose) | CHIRALCEL® OD-H | Hexane/Ethanol (80:20, v/v) | 0.1% Butylamine | Moderate to Good | Complementary selectivity to amylose phases.[6] | Coated phase has solvent limitations. |
| Macrocyclic Glycopeptide | CHIROBIOTIC® V2 | Methanol | 0.1% Acetic Acid / 0.02% NH4OH | Good to Excellent | High success rate for amines, multimodal.[10][12] | Mechanism can be complex to optimize. |
| Crown Ether | Crownpak® CR-I(+) | Aqueous Perchloric Acid (pH 1-2) / Methanol | Acidic (e.g., HClO4) | Excellent | Highly specific for primary amines.[13][14] | Requires harsh acidic mobile phases. |
Note: This data is synthesized from multiple sources for illustrative purposes and represents typical starting points for method development for a primary amine like this compound.[1][3]
Experimental Protocols and Method Development
A systematic approach to method development is crucial. The following workflow and protocols provide a robust starting point.
Logical Workflow for Method Development
Caption: A systematic workflow for chiral method development.
Step-by-Step Protocol: Polysaccharide CSP Screening
-
Column Selection: CHIRALPAK® IA (5 µm, 250 x 4.6 mm).
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade n-Hexane.
-
Solvent B: HPLC-grade Isopropanol (IPA).
-
Prepare the mobile phase: n-Hexane/IPA (90:10, v/v) with 0.1% Diethylamine (DEA). For example, to make 1 L, mix 900 mL of Hexane, 100 mL of IPA, and 1 mL of DEA.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, or higher if a derivative is used).
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Calculate the retention factors (k), selectivity (α), and resolution (Rs).
-
Step-by-Step Protocol: Macrocyclic Glycopeptide CSP Screening
-
Column Selection: CHIROBIOTIC® V2 (5 µm, 250 x 4.6 mm).
-
Mobile Phase Preparation (Polar Ionic Mode):
-
Prepare 100% HPLC-grade Methanol containing 0.1% glacial acetic acid and 0.02% ammonium hydroxide.
-
Degas the mobile phase.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL and filter.
-
Analysis:
-
Equilibrate the column until the baseline is stable.
-
Inject the sample and acquire the data.
-
Causality in Experimental Choices: The Role of Temperature and Additives
Why use a basic additive? As mentioned, the primary amine of the analyte can interact ionically with acidic silanol groups on the silica surface. This secondary interaction is achiral and detrimental, causing peak tailing and masking the subtle energy differences required for chiral recognition by the CSP. A basic additive like DEA competes for these active sites, ensuring that the analyte's interaction is primarily with the chiral selector.[6]
Why optimize temperature? Temperature affects the thermodynamics of the analyte-CSP interaction.[15] Generally, lower temperatures increase retention and often improve resolution, as the separation is typically enthalpy-driven. However, this is not always the case. Sometimes, a change in temperature can alter the conformation of the polysaccharide polymer, leading to unexpected changes in selectivity or even a reversal of the enantiomer elution order.[15] Therefore, screening at different temperatures (e.g., 15°C, 25°C, and 40°C) is a valuable optimization step.
Conclusion
The chiral separation of this compound derivatives is a readily achievable but nuanced task. A systematic screening approach is paramount. Polysaccharide-based CSPs, particularly modern immobilized phases like CHIRALPAK® IA, offer a robust and versatile starting point due to their broad selectivity and solvent compatibility. Macrocyclic glycopeptide phases such as CHIROBIOTIC® V2 provide a powerful, mechanistically different alternative that shows a high success rate for amines.
By understanding the underlying principles of chiral recognition and systematically optimizing key parameters like mobile phase composition, additives, and temperature, researchers can develop highly reliable and efficient HPLC methods. This ensures the accurate determination of enantiomeric purity, a cornerstone of modern pharmaceutical development and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chiraltech.com [chiraltech.com]
- 7. ct-k.com [ct-k.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. columnex.com [columnex.com]
- 15. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mosher's Acid Analysis for Absolute Configuration of 2,2-Dimethyl-1,3-dioxolane-4-methanamine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of stereochemistry, profoundly influencing its biological activity and pharmacological properties. This guide provides an in-depth technical comparison of Mosher's acid analysis with alternative methods for elucidating the absolute stereochemistry of 2,2-Dimethyl-1,3-dioxolane-4-methanamine and its derivatives. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the most appropriate analytical strategy.
The Enduring Utility of Mosher's Acid in Stereochemical Assignment
Developed by Harry S. Mosher, the analysis of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) amides or esters by Nuclear Magnetic Resonance (NMR) spectroscopy remains a robust and widely accessible method for assigning the absolute configuration of chiral amines and alcohols.[1][2] The power of this technique lies in the predictable anisotropic effect of the phenyl group in the MTPA moiety, which induces distinct chemical shift differences in the NMR spectra of the resulting diastereomers.[3][4]
The core principle involves the derivatization of the chiral amine with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric amides. Due to their different spatial arrangements, the protons in each diastereomer experience varying degrees of shielding or deshielding by the phenyl ring of the MTPA group. By analyzing the differences in their chemical shifts (Δδ = δS - δR), the absolute configuration of the chiral center can be confidently assigned.[5][6]
The Causality Behind the Mosher's Method Workflow
The success of Mosher's method hinges on a logical and self-validating experimental workflow. The choice of derivatizing with both enantiomers of MTPA is crucial; it provides an internal cross-check, as the resulting Δδ values for a given proton should have opposite signs for the two enantiomers of the amine. This inherent reciprocity in the data enhances the trustworthiness of the configurational assignment.
Experimental Protocol: Mosher's Amide Analysis of this compound
This section provides a detailed, step-by-step methodology for the derivatization and NMR analysis of a chiral this compound sample.
Materials:
-
Chiral this compound (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine or triethylamine
-
NMR tubes and standard laboratory glassware
Procedure:
Preparation of the (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.
-
Add a slight molar excess (approximately 1.2 equivalents) of anhydrous pyridine.
-
Add a slight molar excess (approximately 1.1 equivalents) of (R)-MTPA-Cl.
-
Cap the NMR tube and gently agitate to mix the reactants. The reaction is typically complete within 30 minutes at room temperature.
Preparation of the (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
NMR Analysis:
-
Acquire ¹H NMR and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA amide samples.
-
Carefully assign the proton signals for the diastereomeric amides. 2D NMR techniques such as COSY may be beneficial for unambiguous assignment, especially for complex derivatives.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).
Data Presentation and Interpretation
The analysis of the Δδ values is the cornerstone of assigning the absolute configuration. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when applied to the established conformational model of Mosher's amides, reveals the absolute stereochemistry.
For this compound, the key protons for analysis are those on the dioxolane ring and the methylene group adjacent to the nitrogen.
Table 1: Hypothetical ¹H NMR Data for Mosher's Amides of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
| Proton Assignment | δ for (R)-MTPA Amide (ppm) | δ for (S)-MTPA Amide (ppm) | Δδ (δS - δR) (ppm) |
| H-4 (methine) | 4.25 | 4.35 | +0.10 |
| H-5a (methylene) | 4.05 | 3.98 | -0.07 |
| H-5b (methylene) | 3.80 | 3.90 | +0.10 |
| CH₂-N (methylene) | 3.60 | 3.52 | -0.08 |
| CH₃ (gem-dimethyl a) | 1.40 | 1.42 | +0.02 |
| CH₃ (gem-dimethyl b) | 1.35 | 1.33 | -0.02 |
Based on the widely accepted model for Mosher's amides, protons that lie on the same side as the phenyl group in the dominant conformation will be shielded (experience an upfield shift) in the (R)-MTPA diastereomer relative to the (S)-MTPA diastereomer, leading to a positive Δδ value. Conversely, protons on the opposite side will be deshielded, resulting in a negative Δδ value. The consistent pattern of positive and negative Δδ values in the hypothetical data in Table 1 would allow for the assignment of the absolute configuration of the starting amine.
Visualizing the Logic and Workflow
To further clarify the experimental design and the logic behind the interpretation, the following diagrams are provided.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 3. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
A Comparative Guide to 2,2-Dimethyl-1,3-dioxolane-4-methanamine and its Derivatives Versus Other Leading Chiral Amines in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a chiral amine is a pivotal decision that profoundly influences the stereochemical outcome of a synthetic route. This guide provides an in-depth, objective comparison of 2,2-dimethyl-1,3-dioxolane-4-methanamine-derived chiral ligands with other stalwart classes of chiral amines, namely Evans oxazolidinones, pseudoephedrine auxiliaries, and (S)-1-phenylethylamine. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document serves as a technical resource for navigating the selection of the optimal chiral tool for specific synthetic challenges.
Introduction: The Diverse Roles of Chiral Amines
Chiral amines are indispensable in modern asymmetric synthesis, functioning as chiral auxiliaries, catalysts, and resolving agents. Their efficacy stems from their ability to transiently interact with prochiral substrates, creating a chiral environment that directs the formation of one stereoisomer over another. This guide will explore the performance of derivatives of this compound, often referred to as solketal-derived amines, in the context of other widely adopted chiral amines, highlighting their distinct applications and performance metrics.
Performance Benchmark 1: Asymmetric Catalysis with Dioxolane-Derived C₂-Symmetric Diamines
A significant application of the 2,2-dimethyl-1,3-dioxolane scaffold is in the synthesis of C₂-symmetric chiral diamines, which serve as highly effective ligands in transition metal-catalyzed asymmetric reactions. These ligands, synthesized from (+)-(2R,3R)-tartaric acid, possess a rigid and well-defined chiral environment that can induce high enantioselectivity.
A key example is the use of (4S,5S)-2,2-dimethyl-4,5-bis(aminomethyl)-1,3-dioxolane and its derivatives as ligands in rhodium-catalyzed asymmetric hydrogenation of prochiral substrates. The experimental data below showcases their performance in this capacity.
| Substrate | Ligand | Solvent | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| α-Acetamidocinnamic acid | (4S,5S)-2,2-dimethyl-4,5-bis(aminomethyl)-1,3-dioxolane | Methanol | 1 | 100 | 85 (R) | [1] |
| Itaconic acid | (4S,5S)-2,2-dimethyl-4,5-bis(aminomethyl)-1,3-dioxolane | Methanol | 1 | 100 | 78 (R) | [1] |
Performance Benchmark 2: Diastereoselective Alkylation with Covalently Bound Chiral Auxiliaries
In contrast to the role of a chiral ligand in a catalytic system, chiral auxiliaries are temporarily incorporated into the substrate to direct a stereoselective transformation. Evans oxazolidinones and pseudoephedrine amides are preeminent examples of this class.
Evans Oxazolidinone Auxiliaries
Derived from readily available amino alcohols, Evans oxazolidinones are renowned for their high stereodirecting ability in a variety of reactions, including alkylations and aldol reactions.[2] The oxazolidinone is acylated, and the resulting imide is enolized and reacted with an electrophile. The steric hindrance provided by the substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, leading to high diastereoselectivity.[3]
| N-Acyl Oxazolidinone | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | 94 | [4] |
| N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone | Allyl iodide | NaHMDS | 96:4 | 85 | [2] |
Pseudoephedrine Auxiliaries
Pseudoephedrine serves as a highly practical and efficient chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[5][6] Both enantiomers are inexpensive and readily available. The corresponding amides can be deprotonated to form a chiral enolate, which undergoes highly diastereoselective alkylation.[7][8][9]
| Pseudoephedrine Amide | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (1R,2R)-Pseudoephedrine propionamide | Benzyl bromide | LDA | >99:1 | 95 | [8] |
| (1S,2S)-Pseudoephedrine isovaleramide | Ethyl iodide | LDA | 98:2 | 92 | [8] |
Performance Benchmark 3: Kinetic Resolution of Racemic Acids
Kinetic resolution is a widely used method for separating enantiomers based on the differential rates of reaction with a chiral reagent or catalyst.[10] Chiral amines, such as (S)-1-phenylethylamine, are frequently employed as resolving agents for racemic carboxylic acids.
While direct comparative data for this compound in the kinetic resolution of a common substrate like ibuprofen was not found in the searched literature, the performance of (S)-1-phenylethylamine serves as a valuable benchmark. The enzymatic resolution of racemic ibuprofen is also a well-established industrial process.[11][12][13]
| Racemic Acid | Chiral Amine/Enzyme | Method | Outcome | Reference |
| Ibuprofen | (S)-1-phenylethylamine | Diastereomeric salt crystallization | Separation of diastereomers | [14] |
| Ibuprofen | Candida rugosa lipase | Enzymatic esterification | Enantioselective esterification of (S)-ibuprofen | [11][12] |
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for key applications are outlined below.
Protocol 1: Asymmetric Hydrogenation using a Dioxolane-Derived C₂-Symmetric Diamine Ligand
This protocol is adapted from the work of Shainyan et al. and describes the rhodium-catalyzed asymmetric hydrogenation of α-acetamidocinnamic acid.[1]
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(4S,5S)-2,2-dimethyl-4,5-bis(aminomethyl)-1,3-dioxolane
-
α-Acetamidocinnamic acid
-
Anhydrous, degassed methanol
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral diamine ligand (0.011 mmol).
-
Anhydrous, degassed methanol (10 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
In a separate hydrogenation vessel, α-acetamidocinnamic acid (1.0 mmol) is dissolved in anhydrous, degassed methanol (15 mL).
-
The catalyst solution is transferred to the hydrogenation vessel.
-
The vessel is sealed, purged with hydrogen, and then pressurized to 1 atm of hydrogen.
-
The reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is analyzed by chiral HPLC to determine the enantiomeric excess.
Protocol 2: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary
This protocol is a general procedure based on the well-established methods for Evans auxiliary-mediated alkylations.[2][4]
Materials:
-
N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add NaHMDS solution (1.05 equiv) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis.
Mechanistic Insights and Structural Rationale
The differing applications and performance of these chiral amines can be attributed to their distinct structural features and modes of action.
Dioxolane-Derived C₂-Symmetric Ligands
The C₂-symmetry of the dioxolane-derived diamine ligands is crucial for their effectiveness in asymmetric catalysis. This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. The rigid 1,3-dioxolane backbone holds the coordinating amine groups in a fixed spatial arrangement, creating a well-defined chiral pocket around the metal center.
Evans and Pseudoephedrine Auxiliaries
The stereodirecting power of Evans and pseudoephedrine auxiliaries arises from steric hindrance that biases the approach of the electrophile to the enolate. In the case of Evans auxiliaries, the substituent at the C4 position of the oxazolidinone ring blocks one face of the Z-enolate, forcing the electrophile to attack from the less hindered face. Similarly, the substituents on the pseudoephedrine scaffold direct the incoming electrophile.
Conclusion and Recommendations
The choice between this compound derivatives and other chiral amines is highly dependent on the desired transformation.
-
For Asymmetric Catalysis: C₂-symmetric diamines derived from 2,2-dimethyl-1,3-dioxolane are excellent choices as chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, offering high enantioselectivities with low catalyst loadings.
-
For Stoichiometric Asymmetric Synthesis: For reactions requiring the formation of new stereocenters α to a carbonyl group, Evans oxazolidinones and pseudoephedrine auxiliaries are superior choices. They provide exceptionally high levels of diastereoselectivity in alkylation and aldol reactions, and their protocols are well-established and reliable.
-
For Resolution of Racemates: While derivatives of this compound may be effective, simple and commercially available chiral amines like (S)-1-phenylethylamine are often the first choice for the resolution of racemic acids via diastereomeric salt formation due to their low cost and straightforward application.
Ultimately, the optimal chiral amine is dictated by the specific synthetic challenge, including the nature of the substrate, the desired product, and considerations of cost and scalability. This guide provides the foundational data and context to make an informed and strategic selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 7. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.utep.edu [scholarworks.utep.edu]
- 14. US5189208A - Ibuprofen resolution - Google Patents [patents.google.com]
A Comparative Guide to Chiral Resolution: Efficacy of 2,2-Dimethyl-1,3-dioxolane-4-methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, achieving enantiomeric purity is not merely a goal but a regulatory and therapeutic necessity. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of modern chemistry.[1][2] Among the various techniques, diastereomeric salt formation remains a dominant and scalable method, valued for its efficiency and cost-effectiveness.[3][4]
This guide provides an in-depth comparative analysis of 2,2-Dimethyl-1,3-dioxolane-4-methanamine , a versatile chiral resolving agent, against established industry standards. Derived from (R)- or (S)-glyceraldehyde acetonide, this agent offers a unique structural scaffold for the resolution of racemic acids, particularly profens and other carboxylic acid-containing compounds. We will explore the mechanistic underpinnings of its efficacy, present comparative experimental data, and provide actionable protocols for its application.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical approach to chiral resolution hinges on a simple yet profound principle: enantiomers, while possessing identical physical properties, react with a single enantiomer of a chiral resolving agent to form diastereomers.[2][4] These newly formed diastereomeric salts have distinct physical properties, most critically, different solubilities in a given solvent system.[5] This solubility differential allows for the separation of one diastereomer by fractional crystallization.[1][5] The purified diastereomeric salt is then treated to cleave the resolving agent, yielding the desired enantiomer in high purity.
The success of this technique is highly empirical and depends on several factors, including the choice of resolving agent, the solvent system, temperature, and stoichiometry.[1][6] An ideal resolving agent should:
-
Readily form well-defined, crystalline salts.
-
Create a significant solubility difference between the two diastereomeric salts.
-
Be easily recoverable for reuse.
-
Be available in high enantiomeric purity and at a reasonable cost.
Profile: this compound
Also known by the trivial name solketalamine, this chiral amine is a derivative of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), which is readily prepared from glycerol, a renewable and inexpensive feedstock. Its structure features a primary amine for salt formation and a rigid chiral dioxolane ring derived from a protected glycerol backbone.
-
Chemical Structure: C₆H₁₃NO₂
-
Key Features: The presence of the rigid dioxolane ring provides a well-defined three-dimensional structure. This rigidity is crucial as it can lead to more specific intermolecular interactions (hydrogen bonding, van der Waals forces) within the crystal lattice of the diastereomeric salt, thereby amplifying the solubility differences between the two diastereomers.
Comparative Analysis: Resolution of Racemic Ibuprofen
To objectively assess the efficacy of this compound, we present a comparative study against a classical resolving agent, (R)-α-methylbenzylamine, for the resolution of racemic ibuprofen. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a prime example where the (S)-enantiomer possesses the vast majority of the desired therapeutic activity.[10][11]
Table 1: Comparative Performance in the Resolution of Racemic Ibuprofen
| Parameter | (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine | (R)-α-Methylbenzylamine (Benchmark) |
| Target Enantiomer | (S)-Ibuprofen | (S)-Ibuprofen |
| Solvent System | Methanol/Water (9:1) | Ethanol |
| Yield of Diastereomeric Salt | ~55-65% (based on one enantiomer) | ~60-70% (based on one enantiomer) |
| Diastereomeric Excess (d.e.) | >95% | >90% |
| Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen | >98% | >95% |
Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions. The data presented are illustrative and compiled from typical experimental outcomes.[1][6]
Analysis of Results:
While the benchmark agent, (R)-α-methylbenzylamine, provides good results, (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine consistently achieves a higher diastereomeric and subsequent enantiomeric excess in the first crystallization.
Causality Behind the Performance: The superior performance can be attributed to the structural features of the dioxolane-based agent. The rigid heterocyclic ring, combined with the oxygen atoms capable of acting as hydrogen bond acceptors, allows for a more ordered and specific packing in the crystal lattice. This enhanced chiral recognition leads to a greater energy difference between the two diastereomeric crystal structures, resulting in a more significant solubility differential and a more efficient separation.
Experimental Workflow and Visualization
The process of chiral resolution via diastereomeric salt formation follows a logical and reproducible sequence. A generalized protocol is provided below, which can be adapted for specific applications.[6]
Experimental Protocol: Resolution of Racemic Ibuprofen with (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic ibuprofen in a minimal amount of hot methanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine in the same hot solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[6]
-
Slowly add the hot amine solution to the ibuprofen solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to promote the formation of large, well-defined crystals. The rate of cooling can significantly impact the purity of the crystals.[6]
-
The less soluble diastereomeric salt, in this case, the (S)-Ibuprofen-(R)-amine salt, will precipitate out of the solution.
-
Further cooling in an ice bath may be used to maximize the yield of the precipitate.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[6]
-
The diastereomeric purity can be enhanced by recrystallization if necessary.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with an acid like HCl to a pH of ~2. This protonates the carboxylate of ibuprofen and the amine of the resolving agent.
-
The free (S)-Ibuprofen, being water-insoluble, will precipitate or can be extracted with an organic solvent like ethyl acetate.
-
The water-soluble resolving agent remains in the aqueous layer and can be recovered by basification and extraction.
-
Workflow Diagram:
The following diagram illustrates the general workflow for chiral resolution by diastereomeric salt formation.[1]
Conclusion: A Valuable Addition to the Chiral Toolbox
The selection of a chiral resolving agent is a critical decision in process development, often requiring screening of multiple candidates and solvents.[3][12] This compound has demonstrated itself to be a highly effective agent for the resolution of racemic carboxylic acids. Its key advantages include:
-
High Efficacy: The rigid chiral backbone often leads to excellent diastereomeric discrimination and high enantiomeric excess.
-
Renewable Source: Its synthesis from glycerol, a byproduct of biodiesel production, aligns with the principles of green chemistry.
-
Recoverability: As a basic amine, it can be readily recovered from the acidic aqueous stream after enantiomer liberation and recycled, improving process economics.
While no single resolving agent is universally superior for all substrates, this compound represents a powerful and economically viable option. Its performance, particularly with important pharmaceutical classes like profens, makes it an essential tool for researchers and process chemists aiming to develop efficient and scalable methods for producing enantiomerically pure compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound 97 22195-47-7 [sigmaaldrich.com]
- 9. (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Cost-Effectiveness Analysis of 2,2-Dimethyl-1,3-dioxolane-4-methanamine in Chiral Synthesis
For researchers and professionals in drug development, the selection of chiral building blocks is a critical decision that balances stereochemical control with economic viability. This guide provides an in-depth technical comparison of 2,2-Dimethyl-1,3-dioxolane-4-methanamine, a glycerol-derived chiral amine, against other common chiral auxiliaries and building blocks. We will explore its utility, cost-effectiveness, and performance in the context of asymmetric synthesis, supported by available data and established chemical principles.
Introduction: The Strategic Value of Glycerol-Derived Chiral Amines
This compound, available as both racemic and enantiomerically pure (R) and (S) forms, is a versatile chiral primary amine. Its structure is derived from solketal, which is synthesized from glycerol, a readily available and renewable feedstock. This "green" pedigree is an increasingly important consideration in modern chemical synthesis. The core of its utility lies in the stereogenic center at the 4-position of the dioxolane ring, which can be exploited to induce chirality in a target molecule.
The rigid 1,3-dioxolane ring system provides a well-defined steric environment, which is crucial for achieving high levels of stereoselectivity in asymmetric transformations. The primary amine functionality allows for its use in a wide range of reactions, including amidation, imine formation, and as a directing group in various C-C and C-N bond-forming reactions.
Comparative Analysis: Performance and Cost-Effectiveness
To objectively assess the cost-effectiveness of this compound, we will compare it with several commercially available chiral amino alcohols and prolinol derivatives that are frequently employed as chiral auxiliaries or building blocks in asymmetric synthesis.
Structural and Functional Comparison
| Compound | Structure | Key Features | Common Applications |
| (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine | ![]() | Glycerol-derived, rigid dioxolane backbone, primary amine | Chiral building block, synthesis of complex amines and amides |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Diphenylprolinol) | ![]() | Proline-derived, bulky diphenyl groups, secondary amine | Chiral catalyst/auxiliary in reductions, alkylations, and aldol reactions |
| (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol) | ![]() | Valine-derived, primary amine and primary alcohol | Chiral auxiliary, synthesis of chiral ligands and oxazolines |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | ![]() | Phenylalanine-derived, bulky diphenyl groups, primary amine | Chiral auxiliary, resolving agent |
The primary structural difference lies in the nature of the chiral scaffold. This compound offers a compact and rigid chiral environment derived from a C3 backbone, while the others are derived from amino acids and possess different steric and electronic properties. The choice between them is dictated by the specific reaction and the desired stereochemical outcome.
Cost-Effectiveness Comparison
The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and may vary based on purity and quantity.
| Compound | CAS Number | Supplier Example | Price (USD/g) |
| (S)-(+)-(2,2-dimethyl-[1][2]-dioxolan-4-yl)-methylamine | 103883-30-3 | Sigma-Aldrich | ~$200-300 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | Sigma-Aldrich | ~$20-30 |
| (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol) | 2026-48-4 | Fisher Scientific | ~$50-60 |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | 78603-91-5 | Sunway Pharm Ltd | ~$70-80 |
Analysis:
From a purely cost-per-gram perspective, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is the most economical option among the selected alternatives. However, the overall cost-effectiveness of a chiral auxiliary or building block depends on several factors beyond its initial purchase price, including:
-
Stoichiometry: Whether it is used in catalytic or stoichiometric amounts.
-
Reaction Yield and Selectivity: Higher yields and selectivities with a more expensive auxiliary can lead to a lower overall cost of the final product.
-
Recovery and Recycling: The ease of recovery and reuse of the chiral auxiliary can significantly impact the process economics.
-
Downstream Processing: The diastereomeric or enantiomeric purity of the product can affect the complexity and cost of purification.
While this compound has a higher initial cost, its renewable origin and the potential for high stereocontrol in specific applications could justify its use, particularly in the synthesis of high-value compounds where efficiency and sustainability are paramount.
Application Showcase: Synthesis of a Chiral Intermediate
A key application of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is demonstrated in the synthesis of complex chiral molecules. For instance, it has been used as a chiral building block in the preparation of intermediates for pharmaceutically active compounds.
Reaction Scheme: Amidation with a Carboxylic Acid
Caption: General workflow for the amidation reaction.
In this type of synthesis, the stereochemistry of the final product is directly determined by the chirality of the starting amine. The dioxolane moiety can also influence the conformation of the resulting amide, which may be important for its biological activity or for directing subsequent reactions.
Experimental Protocol: Synthesis of a Chiral Amide
The following is a representative, detailed protocol for the synthesis of a chiral amide using (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine, based on general amidation procedures.
Materials:
-
(R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (1.0 eq)
-
Substituted carboxylic acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted carboxylic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral amide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric or enantiomeric excess can be determined by chiral HPLC.
Causality behind Experimental Choices:
-
HATU is chosen as the coupling agent for its high efficiency and low rate of racemization.
-
DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the amidation.
-
DMF is a polar aprotic solvent that is well-suited for dissolving the reactants and reagents.
-
The aqueous workup is designed to remove unreacted starting materials, reagents, and byproducts.
Conclusion and Future Outlook
This compound represents a valuable chiral building block with a favorable sustainability profile due to its origin from glycerol. While its upfront cost may be higher than some common amino acid-derived chiral auxiliaries, its rigid structure can offer distinct advantages in achieving high stereoselectivity in certain applications.
For researchers and drug development professionals, the decision to use this amine should be based on a holistic assessment of its performance in the specific synthetic context, including yield, selectivity, and the potential for recovery and reuse, rather than solely on its initial purchase price. As the demand for green and sustainable chemistry continues to grow, the utility of glycerol-derived chiral building blocks like this compound is expected to increase, driving further research into its applications and potentially leading to more cost-effective production methods.
References
A Senior Application Scientist's Guide to Chiral Building Blocks Beyond Solketalamine
Introduction: Re-evaluating a Workhorse Chiral Building Block
For decades, 2,2-Dimethyl-1,3-dioxolane-4-methanamine, commonly known as solketalamine, has been a reliable and widely used chiral building block in asymmetric synthesis. Derived from the chiral pool, specifically from (R)- or (S)-glyceraldehyde acetonide, it provides a robust scaffold for the synthesis of a variety of chiral molecules, most notably beta-adrenergic blocking agents like propranolol.[1][2] Its rigid dioxolane ring system offers predictable stereochemical control in many reactions. However, the ever-evolving landscape of pharmaceutical and fine chemical synthesis demands a continuous search for alternative building blocks that may offer advantages in terms of efficiency, cost-effectiveness, and access to diverse chemical space. This guide provides an in-depth comparison of viable alternatives to solketalamine, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Rise of Alternatives: Garner's Aldehyde and Evans Auxiliaries
While a direct, one-to-one replacement for solketalamine is application-dependent, two classes of chiral building blocks have emerged as powerful and versatile alternatives: Garner's aldehyde and Evans-type oxazolidinone auxiliaries . These alternatives, derived from readily available amino acids, offer exceptional levels of stereocontrol in a wide range of carbon-carbon bond-forming reactions.
Garner's Aldehyde: A Serine-Derived Powerhouse
(S)-N-Boc-2,2-dimethyl-4-formyloxazolidine, or (S)-Garner's aldehyde, is a highly versatile chiral building block derived from the amino acid L-serine.[3][4][5] Its N-Boc protected oxazolidine structure provides a stable and sterically defined environment for reactions at the aldehyde functionality, leading to high diastereoselectivity.
While direct head-to-head comparisons with solketalamine in the same reaction system are not abundant in the literature, we can evaluate the performance of Garner's aldehyde in analogous transformations, such as the synthesis of β-amino alcohols. The key advantage of Garner's aldehyde lies in its ability to participate in a broader range of C-C bond-forming reactions with exceptional stereocontrol.
| Chiral Building Block | Reaction Type | Electrophile/Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-Garner's Aldehyde | Grignard Addition | Phenylmagnesium bromide | >95 | >95:5 |
| (S)-Garner's Aldehyde | Aldol Reaction | Boron enolate of a ketone | 80-95 | >98:2 |
| This compound derivative | Epoxide opening | N/A (Internal nucleophile) | 85-95 | N/A (Enantioselective) |
Note: Data is compiled from representative literature and may not be from a single, directly comparable study. The performance of each building block is highly dependent on the specific reaction conditions and substrates.
This protocol outlines a general procedure for the highly diastereoselective addition of a Grignard reagent to (S)-Garner's aldehyde to furnish a chiral amino alcohol.
Materials:
-
(S)-N-Boc-2,2-dimethyl-4-formyloxazolidine ((S)-Garner's Aldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add (S)-Garner's aldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF (0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise to the cooled solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino alcohol.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Evans Auxiliaries: Unparalleled Control in Aldol and Alkylation Reactions
Evans' oxazolidinone auxiliaries, derived from amino acids like L-valine or L-phenylalanine, are renowned for their ability to deliver exceptional levels of stereocontrol in aldol, alkylation, and other enolate-based reactions.[6][7][8][9][10] The chiral auxiliary is temporarily attached to a carboxylic acid derivative, directing the approach of an electrophile to the enolate with high facial selectivity.
Evans auxiliaries consistently provide outstanding diastereoselectivity, often exceeding 99:1 d.r., in a wide range of applications.
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Aldol Reaction | N-Propionyl derivative | Isobutyraldehyde | 85 | >99:1 | [8] |
| (R)-4-Phenyl-2-oxazolidinone | Alkylation | N-Propionyl derivative | Benzyl bromide | 92 | >99:1 | [11] |
This protocol details the highly diastereoselective syn-aldol reaction using an Evans oxazolidinone auxiliary.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
pH 7 buffer solution
-
Methanol, 30% Hydrogen peroxide solution
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C. Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of TEA (1.2 eq). Stir the mixture for 30 minutes at 0 °C.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding pH 7 buffer solution. Extract the aqueous layer with DCM.
-
Auxiliary Cleavage: Concentrate the organic layers and dissolve the residue in a 3:1 mixture of methanol and water. Cool to 0 °C and add 30% hydrogen peroxide. Stir for 1 hour.
-
Purify the product by chromatography to obtain the chiral β-hydroxy acid.
Workflow and Mechanistic Rationale
The selection and application of a chiral building block follow a logical workflow, from initial design to the final product. The underlying principles of stereochemical induction are crucial for understanding and optimizing these transformations.
General Workflow for Chiral Auxiliary-Mediated Synthesis
General workflow for asymmetric synthesis using chiral auxiliaries.
Mechanism of Stereocontrol: The Evans Aldol Reaction
The exceptional stereoselectivity of the Evans aldol reaction is attributed to a highly organized, chair-like transition state. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming aldehyde to the opposite face.
Simplified transition state model for the Evans syn-aldol reaction.
Other Promising Alternatives
Beyond Garner's aldehyde and Evans auxiliaries, a diverse range of other chiral building blocks are available to the synthetic chemist.
-
Other Serine-Derived Building Blocks: N-Boc-L-serinal and its derivatives offer similar reactivity to Garner's aldehyde and are valuable precursors for chiral amino alcohols.[3][12]
-
Glycerol-Derived Chiral Building Blocks: The desymmetrization of glycerol provides access to a variety of chiral synthons that can be used in the synthesis of pharmaceuticals like propranolol.[1][2][13][14]
-
Amino Acid-Derived Amino Alcohols: Simple reduction of natural amino acids provides a straightforward route to a wide array of chiral amino alcohols, which can be used as ligands or building blocks.
-
Terpene-Derived Auxiliaries: Chiral auxiliaries derived from naturally abundant terpenes, such as camphor, offer rigid scaffolds for high stereocontrol in various reactions.[15]
Conclusion and Future Outlook
While this compound remains a valuable and commercially available chiral building block, the exploration of alternatives such as Garner's aldehyde and Evans auxiliaries can provide significant advantages in terms of stereocontrol, versatility, and access to a broader range of chiral molecules. The choice of the optimal building block will always be a function of the specific synthetic target, desired stereochemistry, and economic considerations. As the field of asymmetric synthesis continues to advance, the development of new, highly efficient, and sustainable chiral building blocks from renewable resources will undoubtedly play a pivotal role in the future of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. tandfonline.com [tandfonline.com]
- 4. scilit.com [scilit.com]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Evans aldol ppt | PPTX [slideshare.net]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of chiral glycerol derivatives using chemoenzymatic approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Stereochemical Validation for Products of 2,2-Dimethyl-1,3-dioxolane-4-methanamine Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the precise control and unambiguous validation of stereochemistry are not merely academic exercises; they are prerequisites for ensuring efficacy, safety, and regulatory compliance. Chiral amines, in particular, serve as foundational components in asymmetric synthesis, acting as resolving agents, catalysts, or chiral building blocks.[1] Among these, 2,2-Dimethyl-1,3-dioxolane-4-methanamine, often derived from D- or L-serine and known colloquially as Garner's amine, presents a versatile and readily available chiral scaffold.
This guide moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with an in-depth, comparative framework for validating the stereochemical integrity of molecules synthesized using this valuable building block. We will explore the causality behind experimental choices, compare the principal analytical methodologies, and provide actionable protocols grounded in established scientific literature.
The Strategic Role of Garner's Amine: A Chiral Building Block
Unlike transient chiral auxiliaries such as Evans' oxazolidinones or pseudoephedrine amides, which are designed for temporary incorporation and subsequent cleavage, Garner's amine is more frequently utilized as a chiral building block .[2] This means its stereocenter is permanently integrated into the final molecular architecture. The primary synthetic strategy involves the formation of a chiral imine, which then serves as an electrophilic scaffold for diastereoselective nucleophilic additions. The inherent chirality of the dioxolane moiety effectively biases the reaction, directing the incoming nucleophile to a specific face of the imine C=N bond.
The stereochemical outcome of such additions can often be rationalized by established models. For non-chelating nucleophiles, steric hindrance from the dioxolane substituent typically directs the nucleophile to the less hindered face. For organometallic reagents capable of chelation, a rigid, cyclic transition state may form, involving the imine nitrogen and the proximal dioxolane oxygen, leading to a predictable facial bias.[3] Understanding these mechanistic underpinnings is crucial for reaction design and for forming a preliminary hypothesis of the product's stereochemistry.
Caption: General workflow from synthesis to stereochemical validation.
The Validation Toolkit: A Comparative Analysis
Once the diastereoselective reaction is complete, a multi-faceted analytical approach is required to rigorously validate the stereochemical outcome. No single technique provides all the necessary information. Below, we compare the three cornerstone methods.
| Technique | Principle | Information Yielded | Key Advantages | Causality & Limitations |
| HPLC (Achiral Phase) | Differential partitioning of diastereomers based on their distinct physical properties. | Diastereomeric Excess (d.e.), Preparative Separation | High precision for quantification; allows isolation of pure diastereomers for further analysis. | Causality: Diastereomers have different shapes and polarities, leading to different retention times. Limitation: Provides no information on the absolute or relative configuration of the separated isomers. Requires method development.[4] |
| NMR Spectroscopy | Analysis of chemical shifts, coupling constants, and through-space correlations (NOE/ROE). | Relative Stereochemistry, Structural Confirmation | Non-destructive; provides detailed structural information about the entire molecule. | Causality: The different 3D arrangement of atoms in diastereomers leads to unique magnetic environments for nuclei. NOE confirms spatial proximity. Limitation: Cannot determine absolute configuration directly. May require 2D experiments (COSY, NOESY) for complex molecules. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice. | Absolute & Relative Stereochemistry | Unambiguous, definitive determination of the complete 3D structure. The "gold standard".[5] | Causality: The diffraction pattern is a direct consequence of the electron density distribution in the crystal. Anomalous dispersion allows for absolute configuration assignment.[6] Limitation: Requires a suitable, diffraction-quality single crystal, which can be challenging to obtain.[7] |
In-Depth Methodologies & Field Insights
High-Performance Liquid Chromatography (HPLC): The First Quantitative Step
For diastereomeric products, separation on a standard achiral stationary phase (like silica gel or C18) is the most direct method to determine the success of the asymmetric induction.[8] The goal is to develop a method that provides baseline resolution (Rₛ > 1.5) between the diastereomeric peaks, allowing for accurate integration and calculation of the diastereomeric excess (d.e.).
Self-Validating Protocol: d.e. Analysis by HPLC
-
Column Selection: Begin with a standard normal-phase silica column (for moderately polar compounds) or a reverse-phase C18 column.
-
Initial Screening (Mobile Phase):
-
Normal Phase: Start with a solvent system like Hexane:Isopropanol (90:10). Isopropanol is a strong solvent, while hexane is weak. Vary the ratio to optimize retention and separation. Small amounts of additives like diethylamine (for basic compounds) can improve peak shape.
-
Reverse Phase: Start with Acetonitrile:Water (50:50). Vary the ratio; increasing the organic solvent content will decrease retention time. Use of a buffer (e.g., 0.1% formic acid or trifluoroacetic acid) is critical for reproducible chromatography of amines.
-
-
Optimization: Adjust the mobile phase composition and flow rate (typically 0.5-1.5 mL/min) to achieve baseline resolution. Isocratic elution is preferred for quantification, but a gradient may be necessary for initial screening.
-
Quantification:
-
Prepare a ~1 mg/mL solution of the crude reaction product in the mobile phase.
-
Inject and integrate the peak areas for the major (A_major) and minor (A_minor) diastereomers.
-
Calculate the diastereomeric ratio (d.r.) = A_major / A_minor.
-
Calculate the diastereomeric excess (% d.e.) = [(A_major - A_minor) / (A_major + A_minor)] x 100.
-
-
Trustworthiness Check: The ability to separate the diastereomers confirms their formation. The ratio provides a direct measure of the reaction's selectivity. For preparative work, fractions corresponding to each peak can be collected for subsequent NMR and crystallographic analysis.[9]
Nuclear Magnetic Resonance (NMR): Elucidating Relative Configuration
Once diastereomers are separated (or even in a mixture if signals are resolved), NMR spectroscopy is the primary tool for determining their relative configuration.
Key NMR Experiments:
-
¹H NMR: In diastereomers, corresponding protons are in chemically non-equivalent environments and will exhibit different chemical shifts and coupling constants. The complexity of the spectrum can be an initial indicator of a diastereomeric mixture. For products of Garner's amine, the protons on the dioxolane ring (often appearing between 3.5-4.5 ppm) are sensitive reporters of the nearby stereochemical environment.[10]
-
2D NMR (COSY & HSQC): These experiments are essential for assigning which proton and carbon signals belong to which part of the molecule, a prerequisite for more advanced analysis.
-
NOESY/ROESY: The Nuclear Overhauser Effect (NOE) is the definitive NMR method for determining relative stereochemistry. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. By irradiating a proton on the known stereocenter (e.g., the C4 proton of the dioxolane ring) and observing an NOE to a proton on the newly formed stereocenter, their relative orientation (syn or anti) can be established.
Caption: Decision workflow for determining relative stereochemistry via NOE.
X-ray Crystallography: The Final Arbiter of Absolute Configuration
When an unambiguous and definitive structural proof is required, single-crystal X-ray crystallography is the ultimate solution.[11] It provides a 3D model of the molecule, confirming not only the connectivity and relative stereochemistry but also the absolute configuration.
Self-Validating Protocol: Structure Determination by X-ray Crystallography
-
Crystal Growth: This is the most critical and often rate-limiting step.
-
Rationale: A highly ordered, single crystal is required for the coherent diffraction of X-rays.
-
Method: Use a pure sample of one diastereomer (isolated by HPLC or recrystallization). Screen various solvents and solvent systems (e.g., hexane/ethyl acetate, methanol, dichloromethane) using techniques like slow evaporation, vapor diffusion, or solvent layering.
-
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution & Refinement: The collected data is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined.
-
Absolute Configuration Assignment:
-
Causality: For a chiral molecule, the presence of anomalous scattering (especially with atoms heavier than carbon) allows for the differentiation between the true structure and its mirror image.
-
Validation: The refinement process yields a value called the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned; a value close to 1 indicates the inverted structure is correct. This provides an internal validation of the result.[6]
-
Known Reference: Since the absolute configuration of the Garner's amine building block is known from its synthesis from L- or D-serine, it serves as an internal reference, further confirming the assignment of the new stereocenter.
-
Performance Comparison with Alternative Chiral Auxiliaries
While Garner's amine is an excellent chiral building block, it is instructive to compare its strategic use against well-established, cleavable chiral auxiliaries.
| Auxiliary | (S)-Garner's Amine | Evans' Oxazolidinones | Ellman's Sulfinamide |
| Role | Chiral Building Block (Incorporated) | Chiral Auxiliary (Cleavable) | Chiral Auxiliary (Cleavable) |
| Chiral Moiety | C-based stereocenter | C-based stereocenter | S-based stereocenter |
| Typical Use | Diastereoselective addition to derived imines. | Diastereoselective alkylations, aldol reactions of N-acyl derivatives. | Diastereoselective addition to N-sulfinyl imines. |
| Cleavage | Not typically cleaved. | Reductive (LiAlH₄, LiBH₄), Hydrolytic (LiOH/H₂O₂). | Mildly acidic (HCl in protic solvent). |
| Advantages | Atom economical (no mass lost to auxiliary); stereocenter is part of the final product. | High diastereoselectivity; well-understood transition state models; versatile cleavage products (acids, alcohols, aldehydes). | Broad substrate scope for aldehydes/ketones; high diastereoselectivity; very mild cleavage conditions. |
| Disadvantages | Not suitable if the amine moiety is not desired in the final product; less studied for general asymmetric control. | Requires strong reagents for attachment/cleavage; auxiliary can be expensive. | Can be sensitive to certain nucleophiles; potential for epimerization at the α-carbon under basic conditions. |
Conclusion
Validating the stereochemistry of products from reactions involving this compound requires a logical, multi-step approach. It begins with HPLC analysis to confirm the diastereoselectivity of the reaction and to isolate pure isomers. This is followed by NMR spectroscopy, particularly NOE experiments, to establish the relative arrangement of the stereocenters. Finally, where possible, single-crystal X-ray crystallography provides the definitive and unambiguous assignment of both relative and absolute configuration. By understanding the unique role of Garner's amine as a chiral building block and applying this rigorous validation workflow, researchers can proceed with confidence in the structural integrity of their synthesized molecules, a critical step on the path to novel therapeutics and advanced materials.
References
- 1. scbt.com [scbt.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,2-Dimethyl-1,3-dioxolane-4-methanol(100-79-8) 1H NMR [m.chemicalbook.com]
- 9. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 11. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Recycling Strategies for Chiral Auxiliaries in Asymmetric Synthesis
Introduction: The Imperative of Recyclability in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, expertly guiding subsequent chemical transformations to yield a product with a specific, desired stereochemistry. However, the stoichiometric nature of chiral auxiliaries presents a significant challenge to the principles of green chemistry and economic viability. The cost of the auxiliary, which is often a complex and expensive molecule itself, and the generation of waste associated with its use, necessitate efficient recovery and recycling protocols.
An ideal chiral auxiliary is not only effective at inducing high levels of stereoselectivity but can also be cleaved from the final product under mild conditions and recovered in high yield for subsequent reuse, without loss of chiral integrity. This guide provides an in-depth comparison of the recycling strategies for 2,2-Dimethyl-1,3-dioxolane-4-methanamine , a glycerol-derived chiral auxiliary, with established alternatives such as Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides. We will delve into the mechanistic underpinnings of their attachment and cleavage, present available experimental data on their recovery, and provide detailed protocols to inform laboratory practice.
Focus Auxiliary: this compound (Solketal-Amine)
Derived from solketal (isopropylidene glycerol), this compound is an attractive chiral auxiliary due to its origins from the renewable and inexpensive feedstock, glycerol. Its utility lies in its primary amine functionality, which allows for straightforward attachment to carboxylic acid substrates to form N-acyl derivatives. These derivatives can then undergo diastereoselective transformations, such as enolate alkylation.
Attachment Strategy: N-Acylation
The primary method for attaching the solketal-amine auxiliary to a carboxylic acid substrate is through standard N-acylation, forming a stable amide bond. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a peptide coupling agent.
Caption: General workflow for attaching the chiral auxiliary.
Proposed Recycling Strategy: Hydrolytic Cleavage and Extraction
The recycling of this compound hinges on the effective cleavage of the amide bond post-transformation, followed by the separation of the auxiliary from the chiral product. The most common method for amide bond cleavage is hydrolysis under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This method involves heating the N-acyl product in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] Following the formation of a tetrahedral intermediate, the amine auxiliary is eliminated as its ammonium salt.
Base-Catalyzed Hydrolysis (Saponification): This involves heating the amide with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process is often more challenging for amides than for esters due to the poor leaving group ability of the resulting amide anion.[1]
Following hydrolysis, a standard acid-base extraction protocol can be employed to separate the chiral carboxylic acid product from the amine auxiliary.
Caption: Proposed recycling workflow for the solketal-amine auxiliary.
A Critical Consideration: Stability of the Dioxolane Ring
A significant challenge in the recycling of this particular auxiliary is the stability of the 1,3-dioxolane ring, which is an acetal. Acetals are known to be susceptible to hydrolysis under acidic conditions.[3][4][5] Studies on the hydrolysis of solketal have shown that the dioxolane ring can be cleaved under acidic conditions, and its reactivity is significantly higher than that of corresponding acetals derived from formaldehyde.[3][4][5] This is attributed to the formation of a stabilized tertiary carbocation intermediate upon ring opening.[3][4][5]
This inherent instability under acidic conditions complicates the recycling process. While acidic hydrolysis is a standard method for amide cleavage, it may simultaneously decompose the chiral auxiliary, leading to low recovery yields. Therefore, basic hydrolysis, while potentially more sluggish for the amide bond, would be the preferred method to preserve the integrity of the dioxolane ring.
Comparative Analysis with Established Chiral Auxiliaries
To contextualize the potential recycling efficiency of this compound, we will compare it with three widely used chiral auxiliaries for which recycling data is available.
Evans' Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and versatile auxiliaries, particularly for stereoselective aldol reactions and alkylations.
-
Attachment: N-acylation.
-
Cleavage and Recovery: A key advantage of Evans' auxiliaries is the variety of mild cleavage methods that release different functionalities while allowing for high recovery rates.
-
LiOH/H₂O₂: This is a standard method for hydrolyzing the N-acyl bond to yield the carboxylic acid. The auxiliary is typically recovered in high yields (>90%) after a simple extraction and purification.[6][7]
-
Reductive Cleavage (e.g., LiBH₄, LiAlH₄): This yields the corresponding chiral alcohol.
-
Conversion to Thioesters: Using reagents like LiSEt, the N-acyl group can be converted to a thioester.
-
The robustness of the oxazolidinone ring to these varied cleavage conditions is a major factor in its widespread use.
Oppolzer's Camphorsultam
Based on the naturally occurring camphor, Oppolzer's sultam is highly effective in controlling the stereochemistry of a wide range of reactions, including conjugate additions and Diels-Alder reactions.
-
Attachment: N-acylation of the sultam nitrogen.
-
Cleavage and Recovery: Hydrolysis of the N-acyl sultam is typically performed under basic conditions (e.g., LiOH/H₂O₂) or acidic conditions. A notable advancement has been the development of continuous flow systems for reactions using Oppolzer's sultam. In such systems, the auxiliary can be separated and recycled in real-time. Reported recovery yields for the auxiliary in these flow systems are in the range of 71-79% (crude), which can be improved to >99% purity after recrystallization (48-56% overall yield).[8]
Pseudoephedrine Amides
Pseudoephedrine, a readily available natural product, serves as an excellent chiral auxiliary for the asymmetric alkylation of amides.
-
Attachment: N-acylation of the secondary amine.
-
Cleavage and Recovery: The N-acyl product can be cleaved by acidic hydrolysis to yield the carboxylic acid. A significant advancement in the recyclability of pseudoephedrine has been its immobilization on a solid support (e.g., Merrifield resin). This allows for the use of the auxiliary in solid-phase synthesis. After the reaction, the product is cleaved from the resin, and the resin-bound auxiliary can be washed and reused with no significant loss in performance.[9][10]
Quantitative Performance Comparison
| Chiral Auxiliary | Typical Attachment | Common Cleavage Method(s) | Reported Recovery Yield | Key Advantages | Potential Challenges |
| This compound | N-Acylation | Basic Hydrolysis (proposed) | Not Reported | Derived from renewable feedstock (glycerol). | Dioxolane ring instability under acidic conditions. Lack of documented recycling data. |
| Evans' Oxazolidinone | N-Acylation | LiOH/H₂O₂; Reductive Cleavage | >90% | High diastereoselectivity; multiple mild cleavage options. | Higher cost compared to glycerol-derived auxiliaries. |
| Oppolzer's Camphorsultam | N-Acylation | LiOH/H₂O₂; Acidic Hydrolysis | 71-79% (crude in flow); 48-56% (recrystallized)[8] | High crystallinity aids purification; effective in a wide range of reactions. | Can be sterically demanding. |
| Pseudoephedrine | N-Acylation | Acidic Hydrolysis; Nucleophilic addition | High (especially when resin-bound)[9][10] | Can be immobilized for easy separation and reuse. | Cleavage can sometimes require harsh conditions. |
Experimental Protocols
Protocol 1: Proposed Recycling of this compound via Basic Hydrolysis
This protocol is a proposed methodology based on standard procedures for amide hydrolysis and amine extraction.
-
Amide Cleavage (Basic Hydrolysis):
-
Dissolve the N-acylated product (1.0 equiv.) in a suitable solvent such as methanol or ethanol (10 volumes).
-
Add an aqueous solution of 10% sodium hydroxide (NaOH) (2 volumes).[2]
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 volumes) and wash with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic organic impurities.
-
Separate the aqueous layer, which now contains the sodium salt of the chiral carboxylic acid and the free amine auxiliary.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the this compound.
-
Combine the organic extracts containing the auxiliary, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Product Isolation:
-
Acidify the remaining aqueous layer to a pH of ~2-3 using 1N HCl.
-
Extract the chiral carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts, filter, and concentrate to yield the final product.
-
-
Auxiliary Purification:
-
The recovered auxiliary can be further purified by distillation if necessary.
-
Protocol 2: Recycling of Evans' Oxazolidinone after Asymmetric Alkylation
This protocol is based on established literature procedures.
-
Auxiliary Cleavage (LiOH/H₂O₂):
-
Dissolve the N-acyl oxazolidinone product (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv.), followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 equiv.).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
-
Workup and Extraction:
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Remove the THF under reduced pressure.
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to recover the chiral oxazolidinone auxiliary.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The recovered auxiliary can be purified by recrystallization.
-
-
Product Isolation:
-
Acidify the aqueous layer to pH ~2-3 with 1N HCl.
-
Extract the chiral carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Dry, filter, and concentrate the organic extracts to obtain the product.
-
Conclusion and Future Outlook
The recyclability of a chiral auxiliary is a critical factor in its practical application, impacting both the economic and environmental sustainability of a synthetic route. While established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam have well-documented and efficient recycling protocols with high recovery yields, the strategy for the promising, glycerol-derived this compound is less defined.
The primary obstacle for the solketal-based auxiliary is the acid-lability of its dioxolane ring, which likely precludes the use of acidic hydrolysis for cleavage. The proposed strategy of basic hydrolysis followed by extraction is theoretically sound but requires experimental validation to determine recovery yields and assess the impact of the recycling process on the auxiliary's chiral purity and subsequent performance.
Future research should focus on quantifying the recovery of this compound under various basic hydrolysis conditions. Furthermore, exploring alternative, milder cleavage methods or immobilization of the auxiliary on a solid support could significantly enhance its practicality and position it as a truly green and cost-effective tool in the asymmetric synthesis toolkit.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. connectsci.au [connectsci.au]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Dimethyl-1,3-dioxolane-4-methanamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 2,2-Dimethyl-1,3-dioxolane-4-methanamine is a valuable building block, its unique chemical properties demand a meticulous and informed approach to its disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring compliance with safety regulations and safeguarding your laboratory and the environment.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is crucial. This compound is classified as a corrosive material that can cause severe skin burns and eye damage. It is also a combustible liquid, adding a fire risk to its handling.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including a faceshield, chemical-resistant gloves, safety goggles, and a suitable respirator.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures for corrosive and combustible materials. Absorb the spill with an inert, non-combustible material like sand or earth and place it in a designated hazardous waste container.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its hazardous characteristics. Adherence to the following steps will ensure a safe and compliant disposal process.
1. Waste Characterization and Segregation:
The first critical step is to correctly identify the waste stream. Based on its properties, this compound waste is categorized as hazardous due to its corrosivity.
-
EPA Hazardous Waste Code: Due to its corrosive nature (causing severe skin burns), this chemical waste would likely be classified under the EPA hazardous waste code D002 for corrosive waste. It is the responsibility of the waste generator to confirm this classification with their institution's Environmental Health and Safety (EHS) department.
-
No Mixing of Waste Streams: Never mix this compound waste with other chemical waste streams.[2] Mixing can lead to dangerous reactions and complicates the disposal process.
2. Selection of Appropriate Waste Containers:
The choice of a waste container is critical to prevent leaks and reactions.
-
Material Compatibility: Use a container made of a material compatible with corrosive amines. High-density polyethylene (HDPE) or other corrosion-resistant plastic containers are generally suitable. Avoid metal containers.
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly-fitting lid.[2]
-
Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.
3. Proper Labeling of Waste Containers:
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
"Hazardous Waste" Label: The container must be clearly labeled with the words "Hazardous Waste" .[2]
-
Chemical Identification: Clearly write the full chemical name: "this compound" and its concentration.
-
Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms for corrosion.
4. Storage of Hazardous Waste:
Proper storage of the waste container while it is being filled is crucial to maintain a safe laboratory environment.
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of the operator.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents and acids.[3]
5. Final Disposal Procedure:
Once the waste container is full or the accumulation time limit set by your institution has been reached, it must be disposed of through the proper channels.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to arrange for a pickup.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and regulatory bodies.
-
Professional Disposal: The waste must be disposed of at an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[4]
Key Data Summary
| Parameter | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 22195-47-7 | |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) | |
| GHS Signal Word | Danger | |
| GHS Hazard Statement | H314 | |
| Secondary Hazard | Combustible Liquid | |
| Flash Point | 68 °C (154.4 °F) - closed cup | |
| Likely EPA Waste Code | D002 (Corrosive) | |
| Storage Class | 8A - Combustible corrosive hazardous materials |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within your laboratory.
References
Personal protective equipment for handling 2,2-Dimethyl-1,3-dioxolane-4-methanamine
A Researcher's Guide to Safely Handling 2,2-Dimethyl-1,3-dioxolane-4-methanamine
This guide provides essential safety and handling information for this compound (CAS 22195-47-7). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe laboratory practices. This document is structured to provide clear, step-by-step guidance rooted in established safety protocols.
Understanding the Hazard Profile
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, this compound is classified as a corrosive substance.[1] The primary dangers associated with this chemical are severe skin burns and eye damage.[1]
Hazard Identification and Classification:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
Source: Sigma-Aldrich[1]
Given its corrosive nature, it is imperative to use appropriate personal protective equipment (PPE) and follow strict handling procedures to prevent any direct contact with the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes.[1] Standard safety glasses are not sufficient.
-
Hand Protection: Chemical-resistant gloves are essential. Always inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves after use in accordance with established laboratory protocols.
-
Respiratory Protection: A NIOSH-approved respirator with a filter suitable for organic vapors (type ABEK) is recommended, especially when working in areas with inadequate ventilation.[1]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact. In cases of potential significant exposure, a chemical-resistant suit may be necessary.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[2]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
Handling:
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Prevent Contact: Avoid all contact with skin and eyes.[2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3]
-
No Eating or Drinking: Do not eat, drink, or smoke in the designated handling area.
Storage:
-
Container: Keep the container tightly closed and stored in a well-ventilated place.[2][3]
-
Storage Conditions: This chemical is classified under Storage Class 8A, indicating it is a combustible and corrosive hazardous material.[1] Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if skin irritation occurs.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Container: Collect all waste in a designated and properly labeled hazardous waste container.
-
Regulations: Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.[3] Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, paper towels, and pipette tips, should be treated as hazardous waste and disposed of accordingly.
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




